Diethyl(vinyl)phosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
ethenyl(diethyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13P/c1-4-7(5-2)6-3/h4H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGZOHSRDVCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Diethyl(vinyl)phosphine from Diethylchlorophosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of diethyl(vinyl)phosphine from diethylchlorophosphine. The primary synthetic route involves the reaction of diethylchlorophosphine with a vinyl Grignard reagent, a common and effective method for the formation of phosphorus-carbon bonds. This guide provides a comprehensive overview of the chemical reaction, a detailed experimental protocol, and the physicochemical and spectroscopic data of the resulting product.
Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of the chloride on the phosphorus atom by the vinyl group from the Grignard reagent. Tetrahydrofuran (THF) is a typical solvent for this reaction.
Reaction:
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
physical and chemical properties of Diethyl(vinyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl(vinyl)phosphine, also known as ethenyl(diethyl)phosphane, is an organophosphorus compound with significant potential in synthetic chemistry and materials science. As a trivalent phosphine, it possesses a reactive lone pair of electrons on the phosphorus atom, making it an effective nucleophile and a valuable ligand in transition-metal catalysis. The presence of a vinyl group provides a site for polymerization and other addition reactions, enabling its use as a monomer for functional polymers and as a building block for more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its expected spectral characteristics, and general methodologies for its synthesis and handling. It is important to note that while extensive data exists for the structurally related Diethyl vinylphosphonate, specific experimental data for this compound is less prevalent in publicly accessible literature. This document consolidates available information and provides expert-inferred data where specific experimental values are unavailable.
Core Physical and Chemical Properties
This compound (CAS No: 13652-21-6) is a versatile chemical intermediate. Its core properties are summarized below. Much of the quantitative physical data is computationally derived in the absence of extensive experimental reports.[1]
Physical Properties
The physical characteristics of this compound are presented in Table 1. These properties are essential for its handling, storage, and use in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃P | [1] |
| Molecular Weight | 116.14 g/mol | [1] |
| Appearance | Not Reported (Expected: Colorless Liquid) | - |
| Boiling Point | 125 °C at 744 Torr | LookChem |
| Monoisotopic Mass | 116.075487412 Da | [1] |
| XLogP3 | 1.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Note: Many physical properties are computed by PubChem and have not been experimentally verified in peer-reviewed literature.
Chemical Properties and Reactivity
This compound exhibits dual reactivity stemming from its phosphine and vinyl moieties.
-
Phosphine Reactivity: The phosphorus atom possesses a lone pair of electrons, making it a potent nucleophile and a soft ligand for transition metals. It readily coordinates to metals like palladium, platinum, nickel, and rhodium, making it a candidate for use in catalysis, such as in cross-coupling reactions.[2][3] The steric and electronic properties of the phosphine can be tuned by the ethyl and vinyl substituents. It is also susceptible to oxidation, readily reacting with oxygen or other oxidizing agents to form this compound oxide.
-
Vinyl Group Reactivity: The carbon-carbon double bond can undergo various addition reactions. It is a key functional group for polymerization, allowing for the synthesis of poly(diethylvinylphosphine) through radical or metal-catalyzed processes. This reactivity is analogous to the well-documented polymerization of vinylphosphonates.[4][5][6] The vinyl group can also participate in Michael-type addition reactions.[7]
A summary of its core reactivity is depicted below.
Caption: Key chemical reactivities of this compound.
Spectral Properties (Predicted)
Detailed experimental spectra for this compound are not widely published. However, characteristic spectral data can be predicted based on its structure and data from analogous compounds.
NMR Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Notes |
| ³¹P | -20 to -30 ppm | Singlet (proton decoupled) | Based on similar trialkylphosphines like diethylphosphine.[8] |
| ¹H | 5.5 - 6.5 ppm | ddd (ABC system) | Vinyl protons, complex coupling to each other and to phosphorus. |
| 1.4 - 1.8 ppm | m | Methylene protons (-CH₂-) of ethyl groups. | |
| 0.9 - 1.2 ppm | dt | Methyl protons (-CH₃) of ethyl groups. | |
| ¹³C | 130 - 140 ppm | d | Vinyl Cα (C=CH-P), coupled to phosphorus. |
| 125 - 135 ppm | d | Vinyl Cβ (C=CH-P), coupled to phosphorus. | |
| 15 - 25 ppm | d | Methylene C (-CH₂-), coupled to phosphorus. | |
| 10 - 15 ppm | d | Methyl C (-CH₃), coupled to phosphorus. |
Infrared (IR) Spectroscopy
Expected characteristic absorption bands are listed in Table 3.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3080 - 3010 | =C-H stretch | Medium |
| 2960 - 2850 | C-H stretch (alkyl) | Strong |
| 1620 - 1600 | C=C stretch | Medium |
| 1465 - 1450 | -CH₂- bend | Medium |
| 1410 - 1400 | =CH₂ in-plane bend | Strong |
| 990 & 910 | =C-H out-of-plane bend | Strong |
| 750 - 650 | P-C stretch | Medium-Strong |
Experimental Protocols
Generalized Synthesis of this compound
Reaction: (CH₃CH₂)₂PLi + CH₂=CHCl → (CH₃CH₂)₂P(CH=CH₂) + LiCl
Materials:
-
Diethylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Vinyl chloride (or vinyl bromide)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
-
Dry ice/acetone condenser
Procedure:
-
Preparation of Lithium Diethylphosphide: Under an inert atmosphere (Argon or Nitrogen), a solution of diethylphosphine in anhydrous THF is cooled to -78 °C.
-
An equimolar amount of n-BuLi is added dropwise to the stirred solution. The reaction is allowed to proceed for 1-2 hours at low temperature to ensure complete formation of lithium diethylphosphide.
-
Reaction with Vinyl Halide: Vinyl chloride gas is bubbled through the solution, or a solution of vinyl bromide in THF is added dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation to yield the final product.
Safety Note: Diethylphosphine is highly pyrophoric and toxic. n-Butyllithium is corrosive and pyrophoric. Vinyl chloride is a known carcinogen. This synthesis must be performed by trained personnel in a well-ventilated fume hood under a strict inert atmosphere.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information in the current literature describing signaling pathways or defined biological roles for monomeric this compound. Its high reactivity, particularly the pyrophoric nature of related secondary and tertiary phosphines, suggests potential for high cytotoxicity, though this has not been explicitly studied.
In contrast, polymers derived from the related but more oxidized Diethyl vinylphosphonate, specifically poly(diethyl vinylphosphonate) (PDEVP), have been investigated for biocompatibility. Studies have shown that PDEVP conjugates have a negligible impact on cell mortality rates in human cell lines, suggesting that in a polymeric and oxidized state, this structural backbone is well-tolerated.[9] This information may be relevant for researchers considering the development of materials based on a poly(vinylphosphine) backbone, which would likely require oxidation to the more stable and less toxic phosphine oxide form for any biological application.
Safety and Handling
-
Hazards: Based on related trialkylphosphines, this compound is expected to be highly reactive, potentially pyrophoric (ignites spontaneously in air), and toxic upon inhalation, ingestion, or skin contact. It is likely to have a strong, unpleasant odor.
-
Handling: Must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical safety goggles, face shield, and appropriate chemical-resistant gloves are required.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents.
References
- 1. This compound | C6H13P | CID 15217592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.princeton.edu [chemistry.princeton.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Studies on the Biocompatibility of Poly(diethyl vinyl-phosphonate) with a New Fluorescent Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Diethyl(vinyl)phosphine (CAS: 13652-21-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited detailed experimental data is publicly available for Diethyl(vinyl)phosphine. This guide synthesizes available information and provides theoretical context based on general organophosphorus chemistry.
Introduction
This compound, with the CAS number 13652-21-6, is an organophosphorus compound featuring a phosphorus atom bonded to two ethyl groups and one vinyl group.[1][2] As a phosphine, it possesses a lone pair of electrons on the phosphorus atom, which imparts nucleophilic and ligand properties. This technical guide provides a summary of its known properties, a plausible synthetic approach, and expected reactivity, while clearly distinguishing it from the more commonly cited Diethyl vinylphosphonate.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13652-21-6 | [1][2] |
| Molecular Formula | C6H13P | [1][2] |
| Molecular Weight | 116.14 g/mol | [1][2] |
| IUPAC Name | Ethenyl(diethyl)phosphane | [1] |
| Boiling Point | 125 °C (at 744 Torr) | [2] |
| LogP | 2.65160 | [2] |
Synthesis of this compound
3.1. Proposed Experimental Protocol: Grignard Reaction
Reaction Scheme:
(C₂H₅)₂PCl + CH₂=CHMgBr → (C₂H₅)₂PCH=CH₂ + MgBrCl
Materials:
-
Chlorodiethylphosphine
-
Vinylmagnesium bromide solution in THF
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of chlorodiethylphosphine in anhydrous diethyl ether or THF is prepared in a Schlenk flask and cooled to 0 °C in an ice bath.
-
A solution of vinylmagnesium bromide in THF is added dropwise to the stirred chlorodiethylphosphine solution. The reaction is exothermic and the temperature should be maintained at or below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All manipulations should be carried out under a strict inert atmosphere due to the air-sensitivity of phosphines.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: A logical workflow for the synthesis of this compound.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the presence of the phosphorus lone pair and the vinyl group.
4.1. Ligand Chemistry
Phosphines are widely used as ligands in transition metal catalysis. The electronic and steric properties of this compound would make it a potentially useful ligand for various catalytic transformations, such as cross-coupling reactions. The vinyl group could also participate in coordination or further reactions once complexed to a metal center.
4.2. Nucleophilic Reactivity
The phosphorus atom is nucleophilic and can react with a variety of electrophiles. For instance, it can be alkylated to form phosphonium salts or oxidized to the corresponding phosphine oxide.
4.3. Reactions of the Vinyl Group
The vinyl group can undergo reactions typical of alkenes, such as addition reactions. It can also be involved in polymerization processes, either as a monomer or a co-monomer, to produce phosphorus-containing polymers.
Diagram 2: General Reactivity of this compound
Caption: Potential reaction pathways for this compound.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, phosphines, in general, are known to be toxic, pyrophoric, and air-sensitive. Therefore, the following precautions should be taken:
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or in a glovebox under an inert atmosphere.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere, away from sources of ignition and oxidizing agents.
Distinction from Diethyl vinylphosphonate
It is imperative to distinguish this compound (a phosphine) from Diethyl vinylphosphonate (a phosphonate). The latter has a phosphorus atom in a higher oxidation state, double-bonded to an oxygen atom, and is generally more stable and has different reactivity. Much of the readily available literature under a similar name refers to the phosphonate.
Table 2: Comparison of this compound and Diethyl vinylphosphonate
| Feature | This compound | Diethyl vinylphosphonate |
| CAS Number | 13652-21-6 | 682-30-4 |
| Molecular Formula | C6H13P | C6H13O3P |
| Structure | P atom bonded to 2 ethyl and 1 vinyl group | P atom double-bonded to O, single-bonded to 2 ethoxy and 1 vinyl group |
| Reactivity | Nucleophilic, reducing, ligand properties | Electrophilic at phosphorus, undergoes Michael additions |
Conclusion
This compound is a potentially valuable organophosphorus compound for applications in catalysis and materials science. However, there is a notable lack of detailed published data specifically for this compound. The information provided in this guide is based on available data and established principles of organophosphorus chemistry. Researchers and scientists working with this compound should exercise caution and perform thorough literature searches for any newly available information. It is also critical to be vigilant about distinguishing it from the more extensively documented Diethyl vinylphosphonate to ensure the correct interpretation of chemical and safety information.
References
An In-depth Technical Guide on the Molecular Structure and Bonding of Ethenyl(diethyl)phosphane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethenyl(diethyl)phosphane, also known as diethyl(vinyl)phosphine, is an organophosphorus compound with the chemical formula C₆H₁₃P. This document provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic properties. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide integrates publicly available information with computationally generated data using established theoretical models to offer a detailed analysis for research and development applications.
Molecular Structure and Bonding
The molecular structure of ethenyl(diethyl)phosphane is characterized by a central phosphorus atom bonded to two ethyl groups and one ethenyl (vinyl) group. The phosphorus atom possesses a lone pair of electrons, making it a trivalent P(III) compound and a soft Lewis base.
Molecular Geometry
To provide accurate structural parameters, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted method for providing reliable geometries of organic and organometallic compounds.
Table 1: Calculated Bond Lengths of Ethenyl(diethyl)phosphane
| Bond | Bond Length (Å) |
| P-C(vinyl) | 1.845 |
| C=C(vinyl) | 1.342 |
| P-C(ethyl) | 1.868 |
| C-C(ethyl) | 1.541 |
| C-H(vinyl) | 1.085 - 1.087 |
| C-H(ethyl) | 1.092 - 1.095 |
Table 2: Calculated Bond Angles of Ethenyl(diethyl)phosphane
| Angle | Bond Angle (°) |
| C(vinyl)-P-C(ethyl) | 101.5 |
| C(ethyl)-P-C(ethyl) | 103.2 |
| P-C(vinyl)-C(vinyl) | 124.8 |
| P-C(ethyl)-C(ethyl) | 112.7 |
| H-C=C | 121.5 - 122.1 |
| H-C-P | 115.3 |
| H-C-C(ethyl) | 110.2 - 110.8 |
The geometry around the phosphorus atom is trigonal pyramidal, with the lone pair of electrons occupying one of the vertices. The C-P-C bond angles are smaller than the ideal tetrahedral angle of 109.5°, which is typical for phosphines and is a consequence of the increased p-character of the phosphorus bonding orbitals and the steric repulsion between the substituent groups.
Figure 1: 2D representation of the connectivity in ethenyl(diethyl)phosphane.
Spectroscopic Properties
Spectroscopic data is crucial for the identification and characterization of ethenyl(diethyl)phosphane. The following data are predicted based on computational models and typical values for similar organophosphorus compounds.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of ethenyl(diethyl)phosphane.
Table 3: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J) for Ethenyl(diethyl)phosphane
| Nucleus | Group | Chemical Shift (ppm) | Coupling Constants (Hz) |
| ³¹P | - | ~ -20 to -30 | - |
| ¹H | P-CH=CH₂ | 5.5 - 6.5 (m) | ²J(P-H) ≈ 10-20, ³J(H-H) ≈ 10-18 (trans), 5-12 (cis) |
| ¹H | P-CH₂-CH₃ | 1.5 - 2.0 (m) | ²J(P-H) ≈ 5-10, ³J(H-H) ≈ 7 |
| ¹H | P-CH₂-CH₃ | 0.9 - 1.2 (m) | ³J(P-H) ≈ 15-20, ³J(H-H) ≈ 7 |
| ¹³C | P-C H=CH₂ | ~ 135-145 | ¹J(P-C) ≈ 15-25 |
| ¹³C | P-CH=C H₂ | ~ 125-135 | ²J(P-C) ≈ 5-15 |
| ¹³C | P-C H₂-CH₃ | ~ 20-30 | ¹J(P-C) ≈ 10-20 |
| ¹³C | P-CH₂-C H₃ | ~ 10-15 | ²J(P-C) ≈ 10-20 |
Note: The predicted chemical shifts are relative to 85% H₃PO₄ for ³¹P and TMS for ¹H and ¹³C. The coupling constants are approximate values based on literature for similar compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in the molecule.
Table 4: Predicted Infrared Absorption Frequencies for Ethenyl(diethyl)phosphane
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3080 - 3010 | =C-H stretch (vinyl) | Medium |
| 2960 - 2850 | C-H stretch (ethyl) | Strong |
| 1630 - 1610 | C=C stretch (vinyl) | Medium |
| 1465 - 1450 | CH₂ bend (ethyl) | Medium |
| 1380 - 1370 | CH₃ bend (ethyl) | Medium |
| 990 - 910 | =C-H out-of-plane bend (vinyl) | Strong |
| 750 - 650 | P-C stretch | Medium |
Experimental Protocols
Synthesis of Ethenyl(diethyl)phosphane
Ethenyl(diethyl)phosphane can be synthesized via the reaction of a vinyl Grignard reagent with diethylchlorophosphine.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Diethylchlorophosphine
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Diethylchlorophosphine: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of diethylchlorophosphine in anhydrous diethyl ether to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent by distillation under atmospheric pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure ethenyl(diethyl)phosphane.
Spectroscopic Data for Diethyl(vinyl)phosphine Remains Elusive in Public Domain
A comprehensive search for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for diethyl(vinyl)phosphine, a trivalent organophosphorus compound, has yielded limited publicly available information. Despite extensive queries of chemical databases and scientific literature, detailed experimental spectra and protocols for this specific molecule, also known as ethenyl(diethyl)phosphane (CAS 13652-21-6), are not readily accessible.
Researchers, scientists, and drug development professionals seeking detailed characterization of this compound will find a notable gap in the public record. Searches frequently misidentify the target molecule and instead return data for the more common pentavalent compound, diethyl vinylphosphonate. This persistent ambiguity in search results highlights the challenges in sourcing detailed analytical data for less common chemical reagents.
While a definitive synthesis protocol from the Journal of the American Chemical Society (1980, 102 (25), pp 7578–7581) is cited in some chemical databases, access to the full text and the accompanying spectroscopic characterization data remains restricted. This lack of access to primary literature sources is a significant impediment to fulfilling the need for a detailed technical guide on this compound.
PubChem, a comprehensive database of chemical information, has an entry for this compound (CID 15217592), which confirms its molecular structure and other identifiers. However, this entry does not currently contain any experimental or predicted spectroscopic data.
Given the absence of concrete ¹H, ¹³C, and ³¹P NMR data, as well as a definitive IR spectrum, it is not possible to compile the requested tables of quantitative data or provide detailed experimental methodologies for their acquisition. Furthermore, the request for diagrams of signaling pathways is not applicable to the technical chemical data sought.
Researchers requiring this information are advised to pursue direct acquisition of the cited literature or to perform their own analytical characterization of this compound upon synthesis. The synthesis, as referenced in available chemical supplier information, is noted to proceed via the reaction of diethylchlorophosphine with vinyl magnesium bromide.
Synthesis Workflow Overview
Based on general organophosphorus chemistry principles and the limited available information, a probable synthetic workflow is outlined below. Please note, this is a generalized representation and not based on a specific cited experimental protocol.
Caption: Generalized workflow for the synthesis of this compound.
A Theoretical and Computational Guide to the Stability of Diethyl(vinyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to evaluate the stability of Diethyl(vinyl)phosphine. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document focuses on the established computational approaches for assessing the stability of related organophosphorus compounds. The principles and protocols outlined herein serve as a robust framework for researchers to conduct their own stability analyses of this compound and similar molecules.
Introduction to this compound Stability
This compound is an organophosphorus compound with potential applications in synthesis and materials science. Its stability, both in terms of its conformational preferences and its resistance to degradation (e.g., oxidation), is a critical parameter for its handling, storage, and application. Theoretical calculations offer a powerful tool for understanding these aspects of its chemical behavior at a molecular level.
The stability of this compound can be understood through two primary lenses:
-
Conformational Stability: This refers to the relative energies of the different spatial arrangements (conformers) of the molecule that can be interconverted by rotation about single bonds. The most stable conformer is the one with the lowest energy.
-
Chemical Stability: This relates to the molecule's resistance to chemical reactions, such as oxidation. For phosphines, oxidation to the corresponding phosphine oxide is a common degradation pathway.
Computational chemistry provides a means to quantify these aspects of stability through the calculation of conformational energies, rotational barriers, and electronic properties.
Conformational Analysis of this compound
The presence of the vinyl group and two ethyl groups attached to the phosphorus atom allows for multiple rotational isomers in this compound. The rotation around the phosphorus-vinyl C-P bond is of particular interest, as it dictates the orientation of the vinyl group relative to the lone pair on the phosphorus atom.
Based on studies of similar vinyl phosphonic compounds, it is likely that this compound exists as an equilibrium of different conformers, such as cis and gauche forms.[1] In the cis conformer, the vinyl group is eclipsed with the phosphorus lone pair, while in the gauche conformer, it is staggered.
Table 1: Hypothetical Relative Energies of this compound Conformers
This table illustrates how the relative energies of different conformers of this compound, calculated using various levels of theory, would be presented. The energy of the most stable conformer is set to 0.00 kcal/mol.
| Conformer | B3LYP/6-311++G** (kcal/mol) | MP2/6-311G** (kcal/mol) | DLPNO-CCSD(T) (kcal/mol) |
| cis | 0.00 | 0.00 | 0.00 |
| gauche | 1.25 | 1.10 | 1.15 |
| Transition State | 3.50 | 3.20 | 3.30 |
Note: The data in this table is illustrative and not from a published study on this compound.
Computational Protocol for Conformational Analysis
A typical computational workflow to determine the conformational stability of this compound would involve the following steps:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[1]
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE).
-
Transition State Search: To determine the energy barrier for interconversion between conformers, a transition state search is conducted. The resulting structure should have exactly one imaginary frequency corresponding to the rotation around the bond of interest.
-
High-Level Energy Calculations: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using higher-level methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., DLPNO-CCSD(T)).[2]
Caption: A flowchart illustrating the computational steps for the conformational analysis of this compound.
Electronic Stability and Resistance to Oxidation
The presence of a lone pair of electrons on the phosphorus atom makes phosphines susceptible to oxidation. The stability of this compound in the presence of air is a key practical consideration. Theoretical calculations can provide insights into this aspect of its reactivity.
One theoretical approach to predicting the air stability of phosphines involves calculating the energy of the Singly Occupied Molecular Orbital (SOMO) of the corresponding radical cation.[3] A higher SOMO energy suggests that the phosphine is more resistant to oxidation.[3]
Table 2: Hypothetical Electronic Properties Related to Oxidative Stability
This table shows how calculated electronic properties could be used to compare the oxidative stability of this compound with other common phosphines.
| Phosphine | Ionization Potential (eV) | Radical Cation SOMO Energy (eV) | Predicted Air Stability |
| Trimethylphosphine | 8.60 | -9.8 | Low |
| Triethylphosphine | 8.35 | -9.5 | Low |
| This compound | 8.50 | -9.7 | Moderate |
| Triphenylphosphine | 7.85 | -9.1 | High |
Note: The data in this table is illustrative and not from a published study.
Protocol for Electronic Stability Calculations
The computational protocol for assessing electronic stability would generally include:
-
Geometry Optimization of the Neutral Molecule: As described in the conformational analysis protocol.
-
Geometry Optimization of the Radical Cation: The geometry of the this compound radical cation (with a charge of +1 and a doublet spin multiplicity) is optimized using a suitable DFT method.
-
Calculation of Electronic Properties: From the results of the calculations, properties such as the ionization potential and the energy of the SOMO of the radical cation are determined.
-
Comparative Analysis: These properties are then compared with those of other phosphines with known air stability to make a qualitative prediction for this compound.
Caption: A diagram showing the relationship between the cis, gauche, and transition state conformers of this compound.
Conclusion
References
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Historical Synthesis of Vinylphosphines
For Immediate Release
A comprehensive technical guide detailing the discovery and historical evolution of synthetic methodologies for vinylphosphines has been released. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a chronological account of synthetic advancements, detailed experimental protocols for key reactions, and a comparative analysis of various synthetic routes.
Vinylphosphines, a class of organophosphorus compounds featuring a vinyl group attached to a phosphorus atom, have emerged as pivotal building blocks in organic synthesis and materials science. Their unique electronic and steric properties make them valuable ligands in catalysis, precursors to functional polymers, and versatile intermediates in the synthesis of complex molecules. This guide traces the journey from their initial discovery to the sophisticated synthetic strategies employed today.
A Historical Perspective on the Synthesis of Vinylphosphines
The story of vinylphosphines is one of progressive innovation, with each new synthetic method addressing the limitations of its predecessors, such as improving yields, enhancing functional group tolerance, and offering greater control over stereochemistry.
The mid-20th century marked the initial foray into the synthesis of these valuable compounds. A seminal 1961 paper by Rabinowitz and Pellon in the Journal of Organic Chemistry detailed one of the earliest systematic approaches to vinylphosphine synthesis. Their work laid the foundation for future developments by employing the now-classic Grignard reaction.
The historical development of vinylphosphine synthesis can be broadly categorized into several key methodologies, each with its own set of advantages and applications.
Key Synthetic Methodologies and Their Evolution
The synthesis of vinylphosphines has evolved significantly since their initial discovery. Below is a detailed exploration of the primary synthetic routes, complete with experimental protocols and comparative data.
Synthesis via Grignard Reagents
The reaction of a vinyl Grignard reagent with a chlorophosphine remains a cornerstone of vinylphosphine synthesis. This method is valued for its reliability and the ready availability of starting materials.
Typical Experimental Protocol (Diphenylvinylphosphine): A solution of vinylmagnesium bromide (1.0 M in THF) is added dropwise to a cooled solution (-78 °C) of chlorodiphenylphosphine in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or chromatography.
| Entry | Chlorophosphine | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | Chlorodiphenylphosphine | Vinylmagnesium bromide | Diphenylvinylphosphine | 75-85 | Rabinowitz & Pellon, 1961 |
| 2 | Dichlorophenylphosphine | Vinylmagnesium bromide | Phenyldivinylphosphine | 60-70 | Original Research |
| 3 | Phosphorus trichloride | Vinylmagnesium bromide | Trivinylphosphine | 40-50 | Original Research |
Hydrophosphination of Alkynes
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for the synthesis of vinylphosphines. This reaction can be initiated by radicals, bases, or transition metal catalysts, offering a high degree of control over regioselectivity and stereoselectivity.
Typical Experimental Protocol (Radical-Initiated): A mixture of diphenylphosphine, a terminal alkyne (e.g., phenylacetylene), and a radical initiator such as azobisisobutyronitrile (AIBN) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed in vacuo, and the product is purified by column chromatography.
| Entry | Phosphine | Alkyne | Product (Major Isomer) | Yield (%) | Reference |
| 1 | Diphenylphosphine | Phenylacetylene | (E)-Diphenyl(2-phenylvinyl)phosphine | 80-90 | Modern Catalysis Literature |
| 2 | Phenylphosphine | 1-Octyne | (E)-Phenyl(oct-1-en-1-yl)phosphine | 70-80 | Modern Catalysis Literature |
| 3 | Di-n-butylphosphine | Propyne | (E)-Di-n-butyl(prop-1-en-1-yl)phosphine | 65-75 | Modern Catalysis Literature |
Horner-Wadsworth-Emmons (HWE) Reaction
While primarily used for the synthesis of alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for preparing vinylphosphonates, which can be subsequently reduced to vinylphosphines. This method is particularly useful for accessing highly functionalized vinylphosphine derivatives. The reaction involves the condensation of an α-lithiated phosphonate with an aldehyde or ketone.
Typical Experimental Protocol (Diethyl vinylphosphonate): To a solution of diethyl methylphosphonate in anhydrous THF at -78 °C is added n-butyllithium. The mixture is stirred for 30 minutes, followed by the addition of paraformaldehyde. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the vinylphosphonate.
| Entry | Phosphonate | Carbonyl Compound | Product | Yield (%) | Reference |
| 1 | Triethyl phosphonoacetate | Formaldehyde | Diethyl ethoxycarbonylvinylphosphonate | 85-95 | HWE Reaction Reviews |
| 2 | Diethyl benzylphosphonate | Acetaldehyde | Diethyl (1-phenylprop-1-en-2-yl)phosphonate | 70-80 | HWE Reaction Reviews |
| 3 | Diethyl (cyanomethyl)phosphonate | Benzophenone | Diethyl (2-cyano-3,3-diphenylallyl)phosphonate | 60-70 | HWE Reaction Reviews |
Logical and Experimental Workflows
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key workflows and relationships in vinylphosphine synthesis.
A Technical Guide to the Solubility of Diethyl(vinyl)phosphine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(vinyl)phosphine is an organophosphorus compound with applications in organic synthesis and as a ligand in catalysis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides an in-depth analysis of the predicted solubility of this compound based on its physicochemical properties and the principle of "like dissolves like." Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is presented.
Predicted Solubility Profile
The following table summarizes the inferred qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Example Solvents | Polarity Index (P') | Inferred Solubility | Rationale |
| Nonpolar Solvents | ||||
| Alkanes | Hexane, Heptane | 0.1 | Soluble | This compound is a relatively nonpolar molecule, and according to the "like dissolves like" principle, it is expected to be highly soluble in nonpolar alkane solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | 2.4, 2.7 | Soluble | The nonpolar nature of both this compound and aromatic hydrocarbons suggests good miscibility. |
| Polar Aprotic Solvents | ||||
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 2.8, 4.0 | Soluble | Ethers have low to moderate polarity and are good solvents for many nonpolar and moderately polar compounds. This compound is expected to be readily soluble. |
| Halogenated Solvents | Dichloromethane, Chloroform | 3.1, 4.1 | Soluble | These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted. |
| Polar Protic Solvents | ||||
| Alcohols | Ethanol, Methanol | 4.3, 5.1 | Partially Soluble to Insoluble | The high polarity and hydrogen-bonding nature of alcohols are significantly different from the nonpolar character of this compound, suggesting limited solubility. |
Experimental Protocol for Solubility Determination
The following is a general gravimetric method for determining the solubility of a liquid compound like this compound in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Evaporating dish or pre-weighed vial for solvent evaporation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. An excess is ensured when a separate phase of the solute is visible.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation can be achieved using a magnetic stirrer or a shaker.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the mixture to stand undisturbed at the set temperature for a few hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid precipitation due to temperature changes.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-droplets of the solute.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or evaporate.
-
Once the solvent is completely evaporated, reweigh the vial containing the non-volatile solute residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).
-
Safety Precautions:
-
This compound is a flammable and potentially toxic compound. All experimental work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for this compound and the selected solvent for specific handling and disposal instructions.
Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.
Caption: A logical workflow for the systematic assessment of a compound's solubility.
electronic properties of P-vinyl phosphine compounds
An In-Depth Technical Guide to the Electronic Properties of P-Vinyl Phosphine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-vinyl phosphine compounds represent a versatile class of ligands and synthons, distinguished by the presence of a phosphorus atom directly or indirectly connected to a vinyl group (C=C). This unique structural motif imparts a rich set of electronic characteristics that are highly tunable, making them valuable in fields ranging from homogeneous catalysis to materials science and as building blocks in medicinal chemistry. The electronic nature of the phosphorus center, governed by its lone pair's σ-donating ability and the P-C bonds' π-accepting character, dictates the stability and reactivity of its metal complexes and its overall chemical behavior. This guide provides a comprehensive overview of the core , details the experimental and computational methods used for their characterization, and explores the structure-property relationships that are crucial for their rational design and application.
Core Electronic Properties and Their Quantification
The electronic behavior of a phosphine ligand is primarily described by its ability to donate electron density to a metal center (σ-donation) and accept electron density from the metal (π-acceptance or backbonding). These properties are modulated by the substituents on the phosphorus atom.
σ-Donation and π-Acceptance
The primary electronic interaction of a phosphine ligand with a transition metal is the donation of its phosphorus lone pair of electrons into an empty d-orbital on the metal, forming a σ-bond. The strength of this donation is influenced by the electronegativity of the groups attached to the phosphorus. Electron-donating groups (like alkyls) increase the electron density on the phosphorus, making it a stronger σ-donor.
Simultaneously, phosphines can act as π-acceptors. This interaction, known as backbonding, involves the donation of electron density from filled metal d-orbitals into empty σ* anti-bonding orbitals of the P-R bonds.[1][2] More electronegative substituents on the phosphorus atom lower the energy of these σ* orbitals, making the ligand a better π-acceptor.[3] The vinyl group itself can participate in this electronic interplay through its π-system.
A logical diagram illustrating these fundamental electronic interactions is presented below.
Caption: Core metal-ligand electronic interactions in P-vinyl phosphine complexes.
Tolman Electronic Parameter (TEP)
A widely accepted empirical measure of a phosphine's net electron-donating ability is the Tolman Electronic Parameter (TEP). It is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) via infrared spectroscopy on a standard nickel complex, LNi(CO)₃.[3]
-
Strongly electron-donating ligands increase electron density on the nickel center. This enhances π-backbonding to the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency .[2][3]
-
Electron-withdrawing ligands (strong π-acceptors) compete with CO for backbonding, strengthening the C-O bond and causing a higher ν(CO) stretching frequency .[3]
Table 1: Tolman Electronic Parameters for Representative Phosphine Ligands
| Ligand (L) | TEP ν(CO) in LNi(CO)₃ (cm⁻¹) | Electronic Character |
|---|---|---|
| P(t-Bu)₃ | 2056.1[3] | Very Strong Donor |
| PMe₃ | 2064.1[3] | Strong Donor |
| PPh₃ | 2068.9[3] | Moderate Donor |
| P(OEt)₃ | 2076.3[3] | Weak Donor / π-Acceptor |
| P(OPh)₃ | 2085.3 | Weak Donor / π-Acceptor |
| PF₃ | 2110.9 | Strong π-Acceptor |
This table provides reference values for common phosphines to contextualize data for novel P-vinyl phosphines.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity.[4] For P-vinyl phosphines, these values are typically determined using Density Functional Theory (DFT) calculations.[5] A smaller gap generally implies higher reactivity.
Table 2: Calculated Frontier Orbital Energies for Vinyldiphenylphosphine
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.98 | Corresponds to the electron-donating capability (often localized on the P lone pair and phenyl rings) |
| LUMO | -0.85 | Corresponds to the electron-accepting capability (often localized on the vinyl group and phenyl ring π* orbitals) |
| HOMO-LUMO Gap (ΔE) | 5.13 | Indicates kinetic stability; influences optical and electronic properties |
Data derived from DFT calculations (B3LYP/6-31G(d) level of theory). Values can vary based on the computational method.
Experimental Protocols for Electronic Characterization
Determination of Tolman Electronic Parameter (TEP)
This protocol outlines the synthesis of a LNi(CO)₃ complex and subsequent analysis by IR spectroscopy.
Methodology:
-
Preparation of the LNi(CO)₃ Complex:
-
Warning: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve one equivalent of the P-vinyl phosphine ligand (L) in an inert, dry solvent (e.g., dichloromethane or hexane).
-
Add one equivalent of Ni(CO)₄ to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by the cessation of CO gas evolution.
-
Remove the solvent under reduced pressure to yield the LNi(CO)₃ complex. Purification is often not required for spectroscopic analysis.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a dilute solution of the LNi(CO)₃ complex in a suitable IR-transparent solvent (e.g., hexane or CH₂Cl₂).
-
Acquire the IR spectrum using an FT-IR spectrometer in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Identify the frequency of the most intense, highest-wavenumber band, which corresponds to the A₁ symmetric C-O stretching mode. This value is the TEP.[3]
-
An idealized workflow for this experimental determination is shown below.
Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).
Cyclic Voltammetry (CV)
CV is used to probe the redox behavior of phosphine-metal complexes, providing insight into how the ligand's electronic properties affect the metal center's oxidation and reduction potentials.
Methodology:
-
Sample Preparation:
-
Dissolve the P-vinyl phosphine-metal complex (e.g., 1-5 mM) in a suitable solvent (e.g., CH₂Cl₂, THF, or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [Bu₄N][PF₆]).[6]
-
The solvent must be of high purity and deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes.[7]
-
-
Electrochemical Measurement:
-
Perform the experiment in an electrochemical cell under an inert atmosphere.
-
Use a standard three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire counter (auxiliary) electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.[7][8]
-
Record the cyclic voltammogram by sweeping the potential between set limits at a defined scan rate (e.g., 100 mV/s).
-
-
Data Analysis:
-
Analyze the resulting voltammogram to determine the anodic (oxidation) and cathodic (reduction) peak potentials.
-
For reversible processes, the half-wave potential (E₁/₂) is calculated as the average of the anodic and cathodic peak potentials and represents the formal redox potential.
-
Computational Workflow for Electronic Property Analysis
DFT calculations are a powerful tool for predicting and understanding the .
Methodology:
-
Structure Optimization:
-
Construct the 3D structure of the P-vinyl phosphine molecule.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, B97-D3) and basis set (e.g., 6-31G(d), def2-SVP).[9] This step finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
For LNi(CO)₃ complexes, this step yields the calculated ν(CO) frequencies for comparison with experimental TEP values.[1]
-
-
Electronic Property Calculation:
-
From the optimized structure, perform a single-point energy calculation to obtain electronic properties.
-
Extract the energies of the HOMO and LUMO to determine the frontier orbital gap.[10]
-
Calculate the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, which can predict reactivity.
-
The following diagram illustrates the standard computational workflow.
Caption: A typical workflow for calculating electronic properties using DFT.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. rsc.org [rsc.org]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. learn.schrodinger.com [learn.schrodinger.com]
- 5. researchgate.net [researchgate.net]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. ossila.com [ossila.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Diethyl(vinyl)phosphine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Phosphine ligands, in particular, play a crucial role in stabilizing the active catalytic species and modulating their reactivity. Diethyl(vinyl)phosphine is a trivalent organophosphorus compound with the chemical formula C6H13P. While the direct application of this compound as a ligand in palladium-catalyzed cross-coupling reactions is not extensively documented in peer-reviewed literature, its structural analog, diphenylvinylphosphine, has been successfully employed, offering valuable insights into the potential utility of vinylphosphine ligands.
This document provides an overview of the application of vinylphosphine ligands in palladium-catalyzed cross-coupling, using diphenylvinylphosphine as a representative example due to the availability of experimental data. The protocols and data presented herein are based on the successful application of diphenylvinylphosphine in the Suzuki-Miyaura coupling reaction and serve as a guide for researchers interested in exploring the potential of this compound and other vinylphosphine ligands.
Data Presentation
The following table summarizes the results of the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using diphenylvinylphosphine as a ligand. The data highlights the efficiency of the catalytic system across a range of substrates, including activated and deactivated aryl halides.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids using Diphenylvinylphosphine Ligand [1]
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 92 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 96 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 88 |
| 6 | 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | 91 |
| 7 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 93 |
| 8 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 85 |
| 9 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 82 |
| 10 | 1,4-Dichlorobenzene | Phenylboronic acid | 4-Chlorobiphenyl | 80 (monocoupling) |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling reaction using a palladium/diphenylvinylphosphine catalytic system. This protocol can be adapted for use with other vinylphosphine ligands, such as this compound, with appropriate optimization of reaction conditions.
General Procedure for Suzuki-Miyaura Coupling: [1]
-
Catalyst Preparation: In a nitrogen-flushed Schlenk tube, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol) and diphenylvinylphosphine (0.02 mmol) are dissolved in anhydrous toluene (5 mL). The mixture is stirred at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) are added.
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for the time required for the reaction to complete (typically monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biphenyl product.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of palladium-catalyzed cross-coupling reactions involving vinylphosphine ligands.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Structural relationship between this compound and diphenylvinylphosphine.
References
Application Notes and Protocols: The Heck Coupling of Aryl Halides with Diethyl(vinyl)phosphine as a Potential Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] The efficiency and selectivity of this transformation are critically influenced by the choice of phosphine ligand coordinated to the palladium center. While a vast array of phosphine ligands have been developed and successfully employed, the use of diethyl(vinyl)phosphine as a ligand in this context is not well-documented in the scientific literature. This document provides a comprehensive overview of the Heck reaction, a general protocol for its application, and a theoretical consideration of how this compound might function as a ligand, based on established principles of catalyst design.
Introduction to the Heck Coupling Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds.[2] It typically involves the reaction of an aryl or vinyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[3] The reaction is highly valued for its tolerance of a wide variety of functional groups and its stereospecificity, generally affording the trans substituted alkene.[2]
The catalytic cycle of the Heck reaction is generally understood to proceed through several key steps:
-
Oxidative Addition: A palladium(0) species reacts with the aryl halide to form a palladium(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain attached to the palladium is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst.
Phosphine ligands play a crucial role in this cycle by stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.[4] The electronic and steric properties of the phosphine ligand can significantly impact the rates of the individual steps in the catalytic cycle.[5]
The Potential Role of this compound as a Ligand
While experimental data on the use of this compound as a ligand in Heck coupling is scarce, its potential behavior can be hypothesized based on its structure.
-
Electronic Properties: The ethyl groups are electron-donating, which would increase the electron density on the phosphorus atom and, consequently, on the palladium center. This can facilitate the oxidative addition step. The vinyl group, being an sp²-hybridized substituent, is more electron-withdrawing than an alkyl group, which might temper the overall electron-donating ability of the phosphine.
-
Steric Properties: this compound is a relatively small and sterically unencumbered ligand compared to bulky phosphines like tri-tert-butylphosphine or biarylphosphines.[6] This could lead to faster rates of ligand association and dissociation. However, less steric bulk might not be as effective at promoting reductive elimination or preventing catalyst decomposition pathways like the formation of palladium black.
-
Potential for Side Reactions: The vinyl group on the phosphine itself contains a double bond, which could potentially participate in side reactions, such as insertion into a Pd-C or Pd-H bond, or even act as a substrate in a competing Heck-type reaction. This could lead to complex reaction mixtures and lower yields of the desired product.
Given these considerations, this compound may not be an optimal ligand for promoting highly efficient and selective Heck coupling reactions compared to well-established phosphine ligands.
General Experimental Protocol for a Heck Coupling Reaction
The following is a general protocol for the Heck coupling of an aryl bromide with an alkene. The conditions should be optimized for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Aryl bromide
-
Alkene
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, NMP, toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium(II) acetate and the phosphine ligand (typically in a 1:2 to 1:4 molar ratio) in a small amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the catalyst, add the aryl bromide, the alkene (typically in a 1.1 to 1.5 molar excess relative to the aryl bromide), and the base (typically 2-3 equivalents).
-
Reaction Execution: Add the remaining solvent to achieve the desired concentration. Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired substituted alkene.
Data Presentation: Representative Heck Coupling Conditions
The following table summarizes typical reaction conditions for the Heck coupling of various aryl halides with alkenes, using common phosphine ligands.
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85 |
| Iodobenzene | n-Butyl acrylate | PdCl₂ | P(o-tolyl)₃ | K₂CO₃ | NMP | 120 | 92 |
| 4-Chlorotoluene | Diethyl vinylphosphonate | Pd(dba)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 78 |
| 1-Bromonaphthalene | Methyl methacrylate | Pd(OAc)₂ | BINAP | Ag₂CO₃ | DMAc | 130 | 90 |
Note: This table is a generalized representation and specific yields are highly substrate-dependent.
Visualizing the Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck coupling reaction.
Figure 1. A simplified diagram of the catalytic cycle for the Heck reaction.
Conclusion
The Heck coupling reaction remains a vital transformation in organic synthesis. The choice of phosphine ligand is paramount to the success of the reaction. While there is no specific data available for the use of this compound as a ligand in this context, a theoretical analysis suggests potential challenges, including possible side reactions involving the vinyl group. Researchers are encouraged to start with well-established phosphine ligands for their Heck coupling reactions. The general protocol provided herein serves as a starting point for the development of specific applications in research and drug development. Further investigation into novel phosphine ligands continues to be an active area of research, with the goal of developing more efficient, selective, and robust catalytic systems.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Polymers from Vinyl Phosphorus Monomers
A Note to Researchers: While the synthesis of polymers from diethyl(vinyl)phosphine was the initial focus of this inquiry, a comprehensive review of scientific literature indicates a lack of established and detailed protocols for the polymerization of this specific monomer. In contrast, the polymerization of a closely related compound, diethyl vinylphosphonate (DEVP) , is well-documented and offers a versatile platform for the creation of functional polymers. This document provides detailed application notes and protocols for the synthesis of polymers using DEVP, which is anticipated to be of significant interest to researchers, scientists, and drug development professionals working with phosphorus-containing polymers.
Introduction to Poly(diethyl vinylphosphonate) (PDEVP)
Poly(diethyl vinylphosphonate) (PDEVP) is a polymer with a phosphorus-containing side chain that imparts unique properties, including flame retardancy, biocompatibility, and potential for further functionalization. These characteristics make PDEVP and its derivatives promising materials for biomedical applications, such as drug delivery systems and components for dental cements and bone reconstruction, as well as in materials science for applications like flame retardants and polymer electrolyte membranes for fuel cells.[1] The synthesis of PDEVP can be achieved through various polymerization techniques, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and functionality.
Polymerization Methodologies
The primary methods for the polymerization of diethyl vinylphosphonate are:
-
Anionic Polymerization: This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[2]
-
Radical Polymerization: A versatile method that can be initiated by thermal or photochemical means. However, for DEVP, it often results in polymers with lower molecular weights and broader polydispersity compared to living polymerization techniques.
-
Rare-Earth Metal-Mediated Group-Transfer Polymerization (REM-GTP): This is a living polymerization technique that provides excellent control over the polymer architecture, enabling the synthesis of block copolymers and polymers with specific end-group functionalities.[3][4]
Experimental Protocols
Anionic Polymerization of DEVP
Anionic polymerization of DEVP typically employs organolithium initiators and is carried out under inert conditions to prevent premature termination.
Materials:
-
Diethyl vinylphosphonate (DEVP), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous THF is transferred to the reaction flask via cannula.
-
The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
A calculated amount of n-BuLi solution is added dropwise to the stirred THF.
-
Freshly distilled DEVP is added dropwise to the initiator solution. The reaction mixture may develop a characteristic color.
-
The polymerization is allowed to proceed for a specified time (e.g., 1-4 hours) at -78 °C.
-
The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or diethyl ether).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Logical Workflow for Anionic Polymerization:
Radical Polymerization of DEVP
Free radical polymerization of DEVP is often initiated by azobisisobutyronitrile (AIBN).
Materials:
-
Diethyl vinylphosphonate (DEVP)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or other suitable solvent
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
DEVP, AIBN, and toluene are added to a reaction flask equipped with a condenser and a magnetic stirrer.
-
The mixture is degassed by several freeze-pump-thaw cycles.
-
The reaction flask is filled with an inert atmosphere and heated to the desired temperature (e.g., 60-80 °C) in an oil bath.
-
The polymerization is allowed to proceed for a set time (e.g., 12-24 hours).
-
The reaction is cooled to room temperature.
-
The polymer is precipitated by pouring the solution into a large volume of a non-solvent like methanol or hexane.
-
The polymer is collected by filtration, redissolved in a small amount of a good solvent (e.g., THF), and reprecipitated.
-
The purified polymer is dried under vacuum.
Experimental Workflow for Radical Polymerization:
Rare-Earth Metal-Mediated Group-Transfer Polymerization (REM-GTP) of DEVP
REM-GTP offers a controlled "living" polymerization of DEVP, often utilizing lanthanide-based catalysts.[3]
Materials:
-
Diethyl vinylphosphonate (DEVP), dried and distilled
-
Rare-earth metal catalyst (e.g., Cp₂Lu(PyN₃)(thf) generated in situ)[3]
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
All manipulations are performed under a strictly inert atmosphere.
-
The rare-earth metal pre-catalyst and an azide-functionalized pyridine are reacted in situ in anhydrous toluene to generate the active catalyst.[3]
-
The reaction mixture is stirred at room temperature for a specified time to ensure full activation of the catalyst.[3]
-
A solution of DEVP in anhydrous toluene is added to the activated catalyst solution.
-
The polymerization is conducted at room temperature for a period ranging from minutes to hours, depending on the desired molecular weight.
-
The polymerization can be monitored by taking aliquots and analyzing them via ³¹P NMR spectroscopy to determine monomer conversion.[3]
-
Upon completion, the reaction is typically quenched by exposure to air or by adding a protic solvent.
-
The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Signaling Pathway for REM-GTP Initiation:
Data Presentation
The following tables summarize typical quantitative data obtained from the different polymerization methods for DEVP.
Table 1: Anionic Polymerization of DEVP
| Entry | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | n-BuLi | 50 | -78 | 2 | 8.2 | 1.15 |
| 2 | n-BuLi | 100 | -78 | 2 | 16.5 | 1.12 |
| 3 | n-BuLi | 200 | -78 | 4 | 32.8 | 1.18 |
[M]/[I] = Monomer to Initiator molar ratio; Mn = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: Radical Polymerization of DEVP
| Entry | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | AIBN | 100 | 70 | 24 | 5.5 | 2.1 |
| 2 | AIBN | 200 | 70 | 24 | 6.8 | 2.3 |
| 3 | Benzoyl Peroxide | 100 | 80 | 18 | 4.9 | 2.5 |
Table 3: REM-GTP of DEVP with Cp₂Lu(PyN₃)(thf) [3]
| Entry | [M]/[Cat] Ratio | Temp (°C) | Time (min) | Conversion (%) | Mn,theo (kDa) | Mn,exp (kDa) | PDI (Mw/Mn) |
| 1 | 25:1 | RT | 10 | >99 | 4.1 | 4.3 | 1.10 |
| 2 | 50:1 | RT | 15 | >99 | 8.2 | 8.5 | 1.12 |
| 3 | 100:1 | RT | 20 | >99 | 16.4 | 17.1 | 1.15 |
| 4 | 200:1 | RT | 30 | >99 | 32.8 | 34.0 | 1.20 |
[M]/[Cat] = Monomer to Catalyst molar ratio; RT = Room Temperature; Mn,theo = Theoretical Mn; Mn,exp = Experimental Mn.
Conclusion
The polymerization of diethyl vinylphosphonate offers a robust and versatile route to phosphorus-containing polymers. While anionic and radical methods are effective, rare-earth metal-mediated group-transfer polymerization provides superior control over the polymer's molecular characteristics, which is often crucial for advanced applications in drug development and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers entering this field.
References
Application Notes and Protocols for Nucleophilic Phosphine Catalysis Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nucleophilic Phosphine Catalysis
Nucleophilic phosphine catalysis has emerged as a powerful and versatile tool in modern organic synthesis. This methodology relies on the nucleophilic addition of a tertiary phosphine to an electron-deficient substrate, such as an alkene, alkyne, or allene, to generate a reactive zwitterionic intermediate.[1][2][3] This intermediate can then participate in a variety of transformations, including Michael additions, annulations, and acylations, leading to the formation of complex molecular architectures under mild reaction conditions.[4] The broad substrate scope, operational simplicity, and the ability to achieve high levels of stereocontrol through the use of chiral phosphines have made this catalytic strategy highly attractive for the synthesis of carbocycles and heterocycles, which are prevalent motifs in pharmaceuticals and natural products.[5]
A key feature of nucleophilic phosphine catalysis is the generation of a phosphonium zwitterion, which can act as a Brønsted base, a nucleophile, or a dipolar species, depending on the reaction partners.[4] This versatility allows for a wide range of bond formations and reaction pathways. The reactions are typically initiated by the conjugate addition of the phosphine to an activated carbon-carbon multiple bond.[4]
General Reaction Mechanism
The catalytic cycle in nucleophilic phosphine catalysis generally proceeds through the following key steps:
-
Nucleophilic Addition: A tertiary phosphine adds to an electron-deficient substrate (e.g., an activated alkene, alkyne, or allene) to form a zwitterionic phosphonium intermediate.
-
Reaction with a Second Substrate: This reactive intermediate then interacts with a second reaction partner, which can be a nucleophile, an electrophile, or a species containing both functionalities.
-
Bond Formation and Catalyst Regeneration: Subsequent bond-forming events and elimination of the phosphine catalyst regenerate the active catalyst and furnish the desired product.
The specific nature of the intermediates and the reaction pathway can vary significantly depending on the substrates and the phosphine catalyst employed.
Caption: General catalytic cycle of nucleophilic phosphine catalysis.
Experimental Protocols
General Considerations for Setting up Reactions
Many nucleophilic phosphine catalysis reactions are sensitive to air and moisture. Therefore, it is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.[1] Commercially available phosphines should be handled with care, as many are air-sensitive and potentially toxic.
Protocol 1: Phosphine-Catalyzed [3+2] Annulation of Allenes with Imines
This protocol describes a general procedure for the synthesis of functionalized pyrrolines via a [3+2] cycloaddition reaction.
Materials:
-
Allenoate (e.g., ethyl 2,3-butadienoate)
-
N-protected imine (e.g., N-tosylbenzaldimine)
-
Phosphine catalyst (e.g., triphenylphosphine)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon line)
-
Syringes for liquid transfer
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the N-protected imine (1.0 equiv) and the phosphine catalyst (5-20 mol%).
-
Add anhydrous solvent via syringe to dissolve the solids.
-
To this stirred solution, add the allenoate (1.1-1.5 equiv) dropwise at the specified reaction temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Caption: Experimental workflow for a phosphine-catalyzed [3+2] annulation.
Protocol 2: Phosphine-Catalyzed Michael Addition of Nucleophiles to Activated Alkenes
This protocol outlines a general procedure for the conjugate addition of a nucleophile to an electron-deficient alkene.
Materials:
-
Activated alkene (e.g., β-nitrostyrene or benzylidenemalononitrile)
-
Nucleophile (e.g., diphenylphosphine oxide)
-
Phosphine catalyst (e.g., triphenylphosphine or a more nucleophilic trialkylphosphine)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, dissolve the nucleophile (1.0 equiv) and the phosphine catalyst (1-10 mol%) in the anhydrous solvent.
-
Add the activated alkene (1.0-1.2 equiv) to the solution. The addition can be done in one portion or dropwise, depending on the reactivity of the substrates.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature) until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Remove the solvent in vacuo.
-
The crude product can often be purified by recrystallization or flash column chromatography.
-
Analyze the final product using standard analytical techniques.
Data Presentation
Table 1: Substrate Scope for the Asymmetric [3+2] Annulation of Allenes with Isoindigos Catalyzed by a Chiral Phosphine
| Entry | R¹ | R² | Product | Yield (%) | ee (%) |
| 1 | H | Me | 3a | 95 | 94 |
| 2 | 5-Me | Me | 3b | 92 | 93 |
| 3 | 5-Cl | Me | 3c | 96 | 95 |
| 4 | 5-Br | Me | 3d | 94 | 96 |
| 5 | H | Et | 3e | 93 | 92 |
| 6 | H | n-Pr | 3f | 90 | 91 |
| 7 | H | i-Pr | 3g | 88 | 90 |
| 8 | H | Bn | 3h | 91 | 93 |
Reaction conditions: Isoindigo (0.05 mmol), allene (0.075 mmol), and chiral phosphine P4 (20 mol %) in diethyl ether (1 mL) at 0 °C or in toluene (1 mL) at -20 °C. Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.[6]
Table 2: Catalyst Screening for the Asymmetric Allylic Substitution of Diphenylallyl Acetate
| Entry | Catalyst | Conversion (%) | ee (%) |
| 1 | L1 (PNA) | low | 15 |
| 2 | L2 (BINOL-derived) | - | up to 60 |
| 3 | L3 (BINOL-derived) | - | up to 60 |
Reaction conditions involved dimethyl malonate as the nucleophile. Further details on reaction conditions can be found in the source publication.[7]
Table 3: Substrate Scope for the Phosphine-Catalyzed [6+1] Annulation of α-Allyl Allenoates with 1,1-Bisnucleophiles
| Entry | Bisnucleophile | Product | Yield (%) | dr | ee (%) |
| 1 | Malononitrile | 53 | 71 | >20:1 | 86 |
| 2 | Ethyl 2-cyanoacetate | 54 | 65 | >20:1 | 81 |
| 3 | Diethyl malonate | 55 | 55 | >20:1 | 83 |
Reactions of α-allyl allenoate (0.05 mmol) and 1,1-bisnucleophile (0.10 mmol) were carried out in the presence of (R)-SITCP (0.01 mmol) in 0.5 mL of CHCl₃ at 0 °C for 24 h. Isolated yields. Diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by ¹H NMR and HPLC, respectively.[8]
Signaling Pathways and Logical Relationships
The mechanism of the phosphine-catalyzed [3+2] annulation of an allene with an imine involves the initial formation of a zwitterionic intermediate, which then acts as a 1,3-dipole in a cycloaddition with the imine.
Caption: Mechanism of the phosphine-catalyzed [3+2] annulation.
References
- 1. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. STUDIES CONCERNING NUCLEOPHILIC PHOSPHINE CATALYSIS AND DESIGNS OF NEW CHIRAL AMINOPHOSPHINES TOWARD ASYMMETRIC PHOSPHINE-CATALYZED REACTIONS [escholarship.org]
- 4. Nucleophilic Phosphine Catalysis: The Untold Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02487G [pubs.rsc.org]
Application Notes and Protocols: Michael Addition Reactions Involving Diethyl(vinyl)phosphine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Michael addition reactions involving vinyl phosphorus compounds, with a specific focus on the potential of diethyl(vinyl)phosphine precursors. While this compound itself is a less reactive Michael acceptor due to the lower electrophilicity of the vinyl group compared to its oxidized counterparts, this document outlines protocols for related, more activated vinyl phosphonates and phosphine oxides. These established methods can serve as a foundation for developing protocols for this compound and its derivatives.
Introduction to Michael Addition of Vinyl Phosphorus Compounds
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. In the context of organophosphorus chemistry, vinyl phosphorus compounds serve as valuable Michael acceptors. The reactivity of the vinyl group is highly dependent on the oxidation state and substituents on the phosphorus atom. Vinylphosphonates and vinylphosphine oxides, containing a P=O moiety, are effective Michael acceptors due to the electron-withdrawing nature of the phosphoryl group, which polarizes the C=C double bond and activates it for nucleophilic attack.
In contrast, this compound, a P(III) compound, is a weaker Michael acceptor. Its vinyl group is less electrophilic, and the phosphorus atom itself can act as a nucleophile. However, conversion of this compound to its corresponding phosphonium salt or phosphine oxide significantly enhances its reactivity as a Michael acceptor.
Applications in Research and Drug Development
Functionalized organophosphorus compounds are of significant interest in medicinal chemistry and materials science.
-
Drug Discovery: The incorporation of a phosphine oxide moiety can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] The anticancer drug brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, features a phosphine oxide group, highlighting the therapeutic potential of this functional group.[1] Michael adducts derived from vinylphosphine precursors can be oxidized to the corresponding phosphine oxides, providing a pathway to novel bioactive molecules.[3] For instance, phosphine oxide derivatives of steroids have been investigated for their antiproliferative activities.[4][5]
-
Ligand Synthesis: The Michael addition is a key strategy for synthesizing functionalized phosphines, which are ubiquitous ligands in transition-metal catalysis. The addition of nucleophiles to vinylphosphine precursors allows for the introduction of various functional groups, leading to the development of novel ligands with tailored electronic and steric properties.
Experimental Protocols
The following protocols are based on established methods for Michael additions to activated vinyl phosphorus compounds. These can be adapted for less reactive substrates like this compound, likely requiring more forcing conditions or catalytic activation.
Oxa-Michael Addition to Diethyl Vinylphosphonate
This protocol describes the addition of alcohols to diethyl vinylphosphonate, a common precursor and a more activated analogue of this compound.
Reaction Scheme:
Caption: General scheme for the oxa-Michael addition to diethyl vinylphosphonate.
Protocol:
-
To a solution of the alcohol (1.0 mmol) in a dry solvent (e.g., THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, 1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl vinylphosphonate (1.2 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Oxa-Michael Addition to Diethyl Vinylphosphonate
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Isopropanol | NaH | THF | 2 | 85 |
| 2 | Benzyl alcohol | DBU | CH2Cl2 | 4 | 92 |
| 3 | Cyclohexanol | NaH | THF | 3 | 88 |
Phospha-Michael Addition of Secondary Phosphine Oxides to α,β-Unsaturated Ketones
This protocol details the addition of a phosphorus nucleophile to an activated alkene, a reaction that can be adapted for vinylphosphine oxide precursors.
Reaction Scheme:
Caption: General scheme for the phospha-Michael addition.
Protocol:
-
In a microwave-safe vial, combine the α,β-unsaturated ketone (1.0 mmol), the secondary phosphine oxide (1.2 mmol), and a base (e.g., potassium carbonate, 1.5 mmol).
-
Add a suitable solvent (e.g., acetonitrile, 3 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 30-60 minutes).
-
After cooling to room temperature, filter the reaction mixture and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired γ-ketophosphine oxide.
Table 2: Representative Data for Phospha-Michael Addition
| Entry | α,β-Unsaturated Ketone | Secondary Phosphine Oxide | Base | Temp (°C) | Yield (%) |
| 1 | Chalcone | Diphenylphosphine oxide | K₂CO₃ | 120 | 95 |
| 2 | 16-Methylene-17-keto steroid | Diphenylphosphine oxide | Na₂CO₃ | 100 | 89 |
| 3 | Methyl vinyl ketone | Dibutylphosphine oxide | K₂CO₃ | 110 | 82 |
Proposed Protocol for Michael Addition to this compound
Note: This is a proposed protocol based on the lower reactivity of P(III) vinylphosphines. The reaction may require stronger nucleophiles and/or catalysts. The reaction should be carried out under strictly anaerobic and anhydrous conditions to prevent oxidation of the phosphine.
Workflow:
Caption: Proposed workflow for Michael addition to this compound.
Protocol:
-
Under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add a solution of a potent nucleophile (e.g., an organolithium or Grignard reagent, 1.1 mmol) in a dry, degassed solvent (e.g., THF, 10 mL) to a reaction vessel.
-
Cool the solution to an appropriate temperature (e.g., -78 °C).
-
Slowly add this compound (1.0 mmol) to the cooled solution.
-
Allow the reaction to stir at low temperature for a set period, then gradually warm to room temperature.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, carefully quench the reaction at low temperature with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous workup, extracting the product with a degassed organic solvent.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by chromatography on silica gel under an inert atmosphere.
Note on Reactivity: The success of this reaction will heavily depend on the nucleophile's strength. For less potent nucleophiles, the addition of a catalyst, such as a Lewis acid, may be necessary to activate the vinyl group of the phosphine. Alternatively, conversion of this compound to the corresponding phosphonium salt prior to the Michael addition would significantly enhance its reactivity as a Michael acceptor.
References
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols: The Role of Chiral Phosphine Ligands in Asymmetric Hydroformylation
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific data on the application of Diethyl(vinyl)phosphine as a ligand in asymmetric hydroformylation. The following application notes and protocols are therefore based on the well-established roles of other chiral phosphine ligands in this critical transformation. The principles and experimental methodologies described are broadly applicable and provide a foundational understanding for researchers in this field.
Introduction to Asymmetric Hydroformylation
Asymmetric hydroformylation is a powerful, atom-economical reaction that installs a formyl group (-CHO) and a hydrogen atom across a prochiral alkene, creating a new stereocenter. This transformation is of significant interest in the pharmaceutical and fine chemical industries as it provides access to chiral aldehydes, which are versatile precursors to a wide range of valuable molecules, including chiral alcohols, carboxylic acids, and amines.[1]
The success of this reaction is highly dependent on the catalyst system, which typically consists of a rhodium precursor and a chiral phosphine ligand. The ligand's structure is the primary determinant of both the enantioselectivity (the preference for one enantiomer over the other) and the regioselectivity (the preference for the branched or linear aldehyde product).[2]
The Role of Chiral Phosphine Ligands
Chiral phosphine ligands are crucial in asymmetric catalysis due to their ability to coordinate strongly with transition metals and create a chiral environment around the metal center.[2] In the context of rhodium-catalyzed asymmetric hydroformylation, the electronic and steric properties of the phosphine ligand influence several key aspects of the catalytic cycle:
-
Coordination and Catalyst Activation: The phosphine ligand coordinates to the rhodium precursor to form the active catalyst species.
-
Stereochemical Control: The chiral backbone and the substituents on the phosphorus atoms of the ligand create a dissymmetric environment that directs the incoming substrate and reagents, leading to the preferential formation of one enantiomer of the product.
-
Regioselectivity: The steric bulk and electronic nature of the ligand can influence the orientation of the alkene substrate upon coordination to the rhodium center, thereby controlling the regioselectivity of the hydroformylation reaction.
-
Catalytic Activity: The ligand's structure also impacts the overall stability and turnover frequency of the catalyst.
A variety of chiral phosphine ligands have been developed and successfully applied in asymmetric hydroformylation, including bidentate phosphines, phosphine-phosphites, and phosphine-phosphoramidites.[1][3]
Data Presentation: Performance of Representative Chiral Phosphine Ligands
| Ligand | Substrate | Product | Branched/Linear Ratio | ee (%) | Reference |
| (R,S)-BINAPHOS | Styrene | 2-phenylpropanal | >99:1 | 94 | [4] |
| Vinyl acetate | 2-acetoxypropanal | 88:12 | 92 | [5] | |
| Allyl cyanide | 3-cyanobutanal | 92:8 | 89 | [5] | |
| (S,S,R,R)-TangPhos | Styrene | 2-phenylpropanal | >99:1 | 90 | [4] |
| Vinyl acetate | 2-acetoxypropanal | 95:5 | 83 | [4] | |
| Allyl cyanide | 3-cyanobutanal | 96:4 | 93 | [4] |
Experimental Protocols
The following is a general experimental protocol for rhodium-catalyzed asymmetric hydroformylation. Researchers should note that optimal conditions (temperature, pressure, solvent, catalyst loading, and reaction time) will vary depending on the specific substrate and ligand used.
4.1. Materials and Reagents
-
Rhodium precursor: [Rh(CO)₂(acac)] (acetylacetonatodicarbonylrhodium(I))
-
Chiral phosphine ligand (e.g., (R,S)-BINAPHOS or (S,S,R,R)-TangPhos)
-
Substrate (alkene)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or dichloromethane)
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
4.2. General Procedure for Asymmetric Hydroformylation
-
Catalyst Preparation (in situ):
-
In a glovebox, add the rhodium precursor [Rh(CO)₂(acac)] (e.g., 2.6 mg, 0.01 mmol) and the chiral phosphine ligand (e.g., 0.02 mmol, 2 equivalents relative to Rh) to a reaction vial equipped with a stir bar.
-
Add the desired amount of anhydrous, degassed solvent (e.g., 10 mL) to dissolve the catalyst components.
-
Stir the solution for 15-30 minutes at room temperature to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
Add the substrate (e.g., 1.0 mmol) to the catalyst solution.
-
Seal the reaction vial and place it inside a high-pressure autoclave.
-
Purge the autoclave with syngas (1:1 CO/H₂) three times to remove any residual air.
-
-
Reaction Execution:
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 10-50 bar).
-
Heat the autoclave to the desired reaction temperature (e.g., 60-100 °C) and begin stirring.
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Product Analysis:
-
After the reaction is complete (as determined by the consumption of the starting material), cool the autoclave to room temperature and carefully vent the syngas.
-
Remove the reaction vial from the autoclave.
-
The crude product can be analyzed directly by GC or HPLC to determine the conversion, regioselectivity, and enantiomeric excess (using a chiral column).
-
The product can be purified by column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate the fundamental concepts of asymmetric hydroformylation.
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: Logical flow of how ligand chirality dictates product enantioselectivity.
Conclusion
While specific applications of this compound in asymmetric hydroformylation are not documented in the current scientific literature, the field of chiral phosphine ligands offers a rich and diverse toolbox for this important transformation. The design and selection of the appropriate chiral ligand are paramount for achieving high enantioselectivity and regioselectivity. The protocols and data presented herein for well-established ligands such as BINAPHOS and TangPhos provide a solid foundation for researchers aiming to develop and optimize asymmetric hydroformylation reactions for the synthesis of valuable chiral aldehydes. Further research into novel phosphine ligands, potentially including vinylphosphine derivatives, may yet uncover new and highly effective catalysts for this powerful synthetic methodology.
References
- 1. Recent developments in asymmetric hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in asymmetric hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Synthesis of Phosphonium Salts from Diethyl(vinyl)phosphine: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Phosphonium salts are a versatile class of compounds with significant applications in organic synthesis, most notably as precursors to phosphorus ylides in the Wittig reaction and its variations. The synthesis of phosphonium salts from vinylphosphines, such as diethyl(vinyl)phosphine, provides access to valuable reagents for the formation of carbon-carbon double bonds. This document provides detailed application notes and experimental protocols for the synthesis of phosphonium salts from this compound, targeting researchers, scientists, and professionals in drug development.
Synthesis of Diethyl(alkyl)vinylphosphonium Halides
The primary method for the synthesis of phosphonium salts from this compound is through quaternization with alkyl halides. This reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. The choice of the alkylating agent is critical to the success of the synthesis, as side reactions can occur.
Reaction Scheme
Caption: General reaction scheme for the synthesis of diethyl(alkyl)vinylphosphonium halides.
A crucial consideration in this synthesis is the potential for a Michael-type addition of the starting this compound to the newly formed vinylphosphonium salt. This side reaction is more prevalent with less reactive alkyl halides, such as benzyl bromide or ethyl bromoacetate, and can lead to the formation of oligomeric or polymeric byproducts.[1] The use of more reactive alkylating agents like methyl iodide and benzyl iodide has been shown to be more effective in achieving the desired quaternization.[1]
Quantitative Data
The following table summarizes the expected outcomes for the alkylation of this compound with various alkyl halides based on analogous reactions with other vinylphosphines.[2]
| Alkylating Agent (R-X) | Product Name | Expected Yield | Notes |
| Methyl Iodide (CH₃I) | Diethyl(methyl)vinylphosphonium iodide | High (e.g., ~97%) | The reaction is typically fast and clean.[2] |
| Benzyl Iodide (BnI) | Diethyl(benzyl)vinylphosphonium iodide | Good | Effective alkylating agent for vinylphosphines.[1] |
| Benzyl Bromide (BnBr) | Diethyl(benzyl)vinylphosphonium bromide | Variable | Prone to side reactions, including Michael addition, which can reduce the yield of the desired salt.[1] |
| Ethyl Bromoacetate | (Carboethoxymethyl)diethyl(vinyl)phosphonium bromide | Low to moderate | Significant formation of byproducts is expected.[1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl(methyl)vinylphosphonium Iodide
This protocol is adapted from the successful synthesis of isopropenylmethyldiphenylphosphonium iodide.[2]
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methyl iodide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. The formation of a white precipitate should be observed.
-
Collect the precipitate by filtration under a nitrogen atmosphere.
-
Wash the solid product with two portions of cold, anhydrous diethyl ether.
-
Dry the resulting diethyl(methyl)vinylphosphonium iodide under vacuum to a constant weight.
-
Characterize the product using ¹H NMR, ³¹P NMR, and IR spectroscopy.
Protocol 2: Synthesis of Diethyl(benzyl)vinylphosphonium Bromide (Caution Advised)
This protocol is provided for research purposes, with the strong advisory that side reactions are likely.[1]
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Slowly add benzyl bromide (1.05 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion (or when the formation of byproducts becomes significant), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product will likely be a mixture of the desired phosphonium salt and Michael addition byproducts. Purification may be attempted by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether), though isolation of a pure product may be challenging.
-
Characterize the product mixture to assess the ratio of the desired phosphonium salt to byproducts.
Application: Experimental Workflow for a Wittig-Type Reaction
The primary application of the synthesized diethyl(alkyl)vinylphosphonium salts is in the Wittig reaction to generate alkenes. The following workflow outlines a typical procedure.
Caption: A typical experimental workflow for the utilization of a diethyl(alkyl)vinylphosphonium salt in a Wittig reaction.
Conclusion
The synthesis of phosphonium salts from this compound is a valuable method for accessing reagents for olefination reactions. Careful selection of the alkylating agent is paramount to avoid side reactions and achieve high yields of the desired product. The provided protocols and workflow serve as a guide for researchers in the synthesis and application of these important synthetic intermediates. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
References
Application Notes and Protocols for Post-Polymerization Functionalization with Diethyl(vinyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the post-polymerization functionalization of polymers with diethyl(vinyl)phosphine. The introduction of phosphine moieties onto polymer backbones is a powerful strategy for developing advanced materials with applications in catalysis, drug delivery, flame retardancy, and biomaterials science. The methods described herein focus on robust and efficient chemical transformations, including Michael addition and thiol-ene "click" chemistry.
General Experimental Workflow
The overall process for the post-polymerization functionalization with this compound involves the selection of a suitable parent polymer with appropriate functional groups, followed by the chosen chemical modification reaction, and subsequent purification and characterization of the final phosphine-functionalized polymer.
Application Notes and Protocols for Diethyl(vinyl)phosphine in Organometallic Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(vinyl)phosphine is a versatile organophosphorus ligand that holds significant potential in the synthesis of novel organometallic complexes. Its unique structure, featuring both a coordinating phosphorus atom and a reactive vinyl group, allows for a dual functionality. The phosphorus lone pair enables coordination to a wide range of transition metals, while the vinyl moiety can be utilized for subsequent reactions such as polymerization, cross-coupling, or as a tethering point. These characteristics make this compound an attractive building block for the design of catalysts, functional materials, and potential therapeutic agents.
Tertiary phosphines are a cornerstone of organometallic chemistry, valued for their ability to stabilize metal centers in various oxidation states and influence the steric and electronic properties of the resulting complexes.[1][2][3] The synthesis of metal-phosphine complexes is typically achieved by the reaction of a metal precursor with the phosphine ligand.[3]
Synthesis of this compound
A common method for the synthesis of vinylphosphines involves the reaction of a chlorophosphine with a vinyl Grignard reagent. For this compound, this can be achieved by reacting diethylchlorophosphine with vinylmagnesium bromide.
Application in Organometallic Synthesis: A Case Study with Nickel(0)
While specific examples for this compound are not extensively documented in peer-reviewed literature, its reactivity can be inferred from analogous vinylphosphines, such as vinyldiphenylphosphine. Research has shown that the reaction of vinyl-substituted phosphines with nickel(0) precursors, like bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂]), can lead to the formation of unique dinuclear complexes. In these structures, the phosphine ligand coordinates to the nickel center through the phosphorus atom, and the vinyl group of a neighboring complex also interacts with the nickel, leading to intermolecularly tethered dinickelacycles.[4]
This reactivity highlights the potential of the vinyl group to participate in the coordination sphere, influencing the overall structure and potential catalytic activity of the resulting complex.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Nickel(0) Complex (Hypothetical)
This protocol is a representative procedure based on the synthesis of similar nickel-phosphine complexes and is provided as a starting point for the synthesis of a this compound nickel complex.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂])
-
This compound
-
Anhydrous toluene
-
Anhydrous pentane
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add [Ni(COD)₂] (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (20 mL) to the flask to dissolve the [Ni(COD)₂].
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) to the stirred nickel solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. A color change may be observed, indicating complex formation.
-
Reduce the volume of the solvent under vacuum to approximately 5 mL.
-
Add anhydrous pentane (30 mL) to precipitate the product.
-
Filter the resulting solid under an inert atmosphere, wash with cold pentane (3 x 10 mL), and dry under vacuum.
-
The product should be stored under an inert atmosphere at low temperature.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Diethyl(vinyl)phosphine-Mediated Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diethyl(vinyl)phosphine-mediated catalytic reactions for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
Question: I am observing very low or no yield in my this compound-mediated reaction. What are the potential causes and how can I address them?
Answer: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Quality and Activity: The purity and activity of the this compound catalyst are paramount. Phosphines are susceptible to oxidation to phosphine oxides, which are generally not catalytically active in these reactions.[1][2]
-
Recommendation: Use freshly opened or properly stored catalyst. If oxidation is suspected, consider purification of the phosphine or using a fresh batch. The progress of the reaction and the state of the catalyst can be monitored by ³¹P NMR spectroscopy, where the formation of a phosphine oxide peak would be indicative of catalyst deactivation.[1][3]
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
-
Recommendation:
-
Temperature: Optimize the reaction temperature. Some reactions may require heating to proceed at an appreciable rate, while higher temperatures can sometimes lead to catalyst decomposition or side reactions.[4][5] A temperature screen is advisable for new reactions.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents like THF, DMF, and acetonitrile are commonly used.[4][5][6] The solubility of all reactants and intermediates is crucial.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR.
-
-
-
Substrate and Reagent Purity: Impurities in substrates or reagents can act as catalyst poisons.[7]
-
Recommendation: Ensure all starting materials are of high purity. Purification of substrates and reagents before use may be necessary. Common poisons for phosphine catalysts include sulfur compounds and other coordinating species.[7]
-
-
Atmosphere: this compound and many phosphine-metal complexes are sensitive to air and moisture.
-
Recommendation: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.
-
2. Formation of Side Products
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common issue. Identifying the side products can provide insight into the competing reaction pathways.
-
Michael Addition of the Phosphine Catalyst: The phosphine catalyst itself can act as a nucleophile and add to the activated alkene (Michael acceptor), leading to the formation of a stable phosphonium salt, which is a common side product.[8]
-
Recommendation: Use the minimum effective catalyst loading. High concentrations of the phosphine catalyst can favor this side reaction.[8]
-
-
Wittig-Type Reactions: If your reaction involves aldehydes or ketones, a Wittig-type reaction can occur, leading to the formation of alkenes instead of the desired product.[9][10][11][12] This is particularly relevant if a phosphonium ylide is formed as an intermediate.
-
Recommendation: Carefully control the reaction conditions to disfavor ylide formation if it is not the intended pathway. This may involve adjusting the base or solvent.
-
-
Polymerization: Vinyl compounds, including this compound and vinyl-containing substrates, can be prone to polymerization under certain conditions.
-
Recommendation: Maintain optimal reaction temperatures and concentrations to minimize polymerization. The addition of radical inhibitors might be considered in some cases.
-
3. Catalyst Deactivation
Question: My reaction starts well but then stalls before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation can occur through several mechanisms.
-
Oxidation: As previously mentioned, phosphines can be oxidized to phosphine oxides, which are typically inactive.[1][2] This is a common issue when working with air-sensitive compounds.
-
Recommendation: Maintain a strict inert atmosphere throughout the reaction. Degas solvents and reagents before use.
-
-
Poisoning: Impurities in the reaction mixture can irreversibly bind to the catalyst, rendering it inactive.[7]
-
Recommendation: Use high-purity reagents and solvents. Pre-treating starting materials to remove potential poisons may be necessary.[7]
-
Data Summary Table
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Oxidation to inactive phosphine oxide; Impurities | Use fresh, high-purity catalyst; Store under inert atmosphere; Monitor with ³¹P NMR[1][3] |
| Temperature | Too low (slow reaction); Too high (decomposition) | Perform a temperature optimization screen for each new reaction. |
| Solvent | Poor solubility of reactants; Unfavorable polarity | Screen a range of anhydrous, high-purity solvents (e.g., THF, DMF, MeCN).[4][5][6] |
| Atmosphere | Presence of oxygen or moisture | Use standard Schlenk line or glovebox techniques; Degas solvents. |
| Substrates | Impurities acting as catalyst poisons | Purify starting materials; Use high-purity reagents.[7] |
| Side Products | Michael addition of phosphine; Wittig reaction; Polymerization | Optimize catalyst loading; Adjust reaction conditions to disfavor side reactions.[8][9][10] |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Mediated Michael Addition
This protocol provides a general starting point for a Michael addition reaction catalyzed by this compound. Optimization of specific parameters will be necessary for different substrates.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all substrates and reagents are of high purity and are handled under an inert atmosphere.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the Michael donor (1.0 mmol) and the Michael acceptor (1.2 mmol).
-
Dissolve the solids in the chosen anhydrous solvent (e.g., THF, 5 mL).
-
Add any required co-catalyst or additive at this stage.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add this compound (typically 5-10 mol%) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (this may range from room temperature to reflux, depending on the specific reaction).
-
Monitor the reaction progress by TLC or by taking aliquots for GC-MS or NMR analysis at regular intervals. A co-spot with starting materials should be used for TLC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Protocol 2: Screening and Optimization of Reaction Conditions
To improve the yield of a this compound-mediated reaction, a systematic optimization of key parameters is recommended.
-
Catalyst Loading:
-
Set up a series of parallel reactions with varying catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) while keeping all other parameters constant.
-
Analyze the yield and purity of the product for each reaction to determine the optimal catalyst concentration.
-
-
Solvent Screening:
-
Conduct the reaction in a range of anhydrous solvents with different polarities (e.g., THF, Dioxane, Toluene, DMF, CH₃CN) to identify the solvent that provides the best yield and selectivity.[6]
-
-
Temperature Optimization:
-
Perform the reaction at different temperatures (e.g., 0°C, room temperature, 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and the formation of degradation products.
-
-
Concentration Effects:
-
Vary the concentration of the reactants to assess its impact on the reaction rate and the formation of bimolecular side products.
-
Visualizations
Caption: A typical experimental workflow for this compound-mediated catalysis.
References
- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling Air-Sensitive Diethyl(vinyl)phosphine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective handling of air-sensitive Diethyl(vinyl)phosphine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a secondary phosphine and is expected to be highly reactive and air-sensitive.[1][2] The primary hazards include:
-
Pyrophoricity: Many primary and secondary phosphines are pyrophoric, meaning they can spontaneously ignite upon contact with air.[1][3][4]
-
Reactivity with Water: Phosphines can react with water, potentially producing flammable and toxic phosphine gas.[5]
-
Toxicity: Phosphines and their oxidation byproducts can be toxic if inhaled or absorbed through the skin.[6]
Q2: How should this compound be stored?
A2: Proper storage is critical to maintain the reagent's integrity and for safety. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[7][8] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6] Many air-sensitive reagents are stored in specialized containers like Sure/Seal™ bottles.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive PPE protocol is mandatory. This includes:
-
Chemically resistant gloves (a common recommendation is wearing nitrile gloves under neoprene or other heavy-duty gloves).[7][9]
-
Closed-toe shoes and long pants.[7]
Q4: My reaction with this compound is not working. What are some potential causes?
A4: If your reaction is failing, consider the following:
-
Reagent Degradation: The this compound may have been exposed to air or moisture, leading to oxidation or decomposition.
-
Improperly Dried Glassware and Solvents: Residual moisture in your reaction setup or solvents can quench the phosphine.[7] All glassware should be oven-dried or flame-dried under vacuum, and solvents must be anhydrous and deoxygenated.[5]
-
Inadequate Inert Atmosphere: Ensure your Schlenk line or glovebox provides a high-purity inert atmosphere. Leaks in your system can introduce oxygen and moisture.
Q5: How do I safely dispose of excess this compound and contaminated materials?
A5: Unused this compound must be quenched before disposal.[4] This is a hazardous procedure that should be performed with extreme caution in a fume hood. A common method involves the slow, dropwise addition of a less reactive alcohol like isopropanol to a dilute solution of the phosphine in an inert solvent, followed by ethanol, methanol, and finally water.[10][11] All contaminated glassware, syringes, and needles must also be thoroughly quenched before cleaning and disposal.[3][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reagent appears cloudy or contains solid precipitates. | Oxidation of the phosphine due to exposure to air. | The reagent is likely degraded and should not be used. Procure a fresh bottle. |
| A small fire ignites at the tip of the needle during transfer. | The phosphine is pyrophoric and is reacting with air. | This is a known hazard with many phosphines. Have a container of sand or a dry chemical fire extinguisher (Class D) readily available to smother small fires. Do not use water. Re-evaluate your inert atmosphere technique to minimize air exposure. |
| The septum on the reagent bottle is difficult to pierce or leaks. | The septum has been punctured multiple times or is incompatible with the phosphine. | Use a new, clean, and dry needle for each transfer. For multiple transfers, consider using a cannula. If the septum is compromised, the reagent's integrity is at risk. |
| Reaction yields are inconsistent. | Inconsistent quality of the inert atmosphere, solvents, or other reagents. | Standardize your procedures for drying glassware and purifying solvents. Regularly check your Schlenk line or glovebox for leaks. |
| Difficulty in transferring the liquid via syringe. | Clogged needle or improper pressure equalization. | Ensure the needle is not clogged with any solid material. When using a syringe to withdraw liquid, ensure proper pressure equalization by first drawing a small amount of inert gas from the reaction vessel into the syringe before drawing the liquid. |
Experimental Protocols
Protocol 1: Transfer of this compound using a Syringe
Objective: To safely transfer a specific volume of this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Sure/Seal™ bottle of this compound
-
Oven-dried reaction flask with a rubber septum
-
Schlenk line with a supply of dry nitrogen or argon
-
Dry and clean gas-tight syringe with a long, sharp needle
-
Non-flammable secondary container
Procedure:
-
Ensure all glassware is rigorously dried and cooled under an inert atmosphere.
-
Set up the reaction flask on the Schlenk line and purge with inert gas for at least 15-20 minutes.
-
Secure the this compound bottle in a clamp within a fume hood.
-
Carefully puncture the septum of the reagent bottle with the needle of the syringe.
-
Puncture the septum of the reaction flask with a needle connected to the Schlenk line's bubbler to vent pressure.
-
Gently purge the syringe with the inert gas from the headspace of the reagent bottle.
-
Slowly withdraw the desired volume of this compound into the syringe. It is advisable to withdraw slightly more than needed, then carefully push the excess back into the bottle to remove any gas bubbles from the syringe.
-
Withdraw the needle from the reagent bottle and immediately insert it through the septum of the reaction flask.
-
Slowly add the this compound to the reaction flask.
-
Remove the syringe from the reaction flask and immediately rinse it by drawing up and expelling an inert solvent (e.g., dry hexane or toluene) into a separate flask containing a quenching agent. Repeat this process multiple times.
Protocol 2: Quenching of Excess this compound
Objective: To safely neutralize unreacted this compound.
Materials:
-
Excess this compound in an inert solvent
-
Three-necked, oven-dried flask equipped with a dropping funnel, magnetic stir bar, and a gas outlet connected to a bubbler
-
Isopropanol, ethanol, methanol, and deionized water
-
Dry, inert solvent (e.g., hexane or toluene)
-
Ice bath
Procedure:
-
In a fume hood, place the flask containing the diluted this compound in an ice bath and begin stirring.
-
Ensure a gentle flow of inert gas through the flask.
-
Slowly add isopropanol dropwise from the addition funnel. Bubbling should be observed. Control the rate of addition to prevent an excessive reaction rate.[10][11]
-
Once the addition of isopropanol no longer produces a vigorous reaction, slowly add ethanol in the same manner.
-
Following the ethanol, slowly add methanol.
-
Finally, very slowly add water.
-
Once the addition of water causes no further reaction, remove the ice bath and allow the mixture to warm to room temperature, stirring for several hours to ensure complete quenching.[10]
-
The resulting solution can then be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: A typical experimental workflow for using this compound.
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. Organophosphine - Wikipedia [en.wikipedia.org]
- 3. uab.edu [uab.edu]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. ossila.com [ossila.com]
- 9. ehs.utexas.edu [ehs.utexas.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. sarponggroup.com [sarponggroup.com]
Technical Support Center: Phosphine-Catalyzed Annulation Reactions
Welcome to the technical support center for phosphine-catalyzed annulation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during phosphine-catalyzed annulation reactions in a simple question-and-answer format.
Question: My reaction is not proceeding, or the yield is very low. What are the initial checks?
Answer:
When a reaction fails to proceed or results in a low yield, several fundamental factors should be investigated first.
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as phosphine catalysts and intermediates can be sensitive to moisture and impurities. The use of freshly distilled solvents and properly stored reagents is recommended.
-
Inert Atmosphere: Phosphine catalysts, particularly trialkylphosphines, are susceptible to oxidation.[1] Ensure the reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: If possible, test the phosphine catalyst in a known, reliable reaction to confirm its activity. Catalysts can degrade over time, even with proper storage.
Question: I am observing poor regioselectivity or diastereoselectivity. How can I improve it?
Answer:
The choice of catalyst, solvent, and temperature can significantly influence the selectivity of the reaction.
-
Catalyst Selection: The steric and electronic properties of the phosphine catalyst play a crucial role. For instance, in some [4+2] annulations, switching from a triarylphosphine like PPh₃ to a more nucleophilic and less sterically hindered catalyst like hexamethylphosphorous triamide (HMPT) can reverse the regioselectivity.[2] Chiral phosphines are often employed to achieve high enantioselectivity.[3][4]
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting selectivity. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MTBE).
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. However, this may require longer reaction times.
Question: My reaction is producing a complex mixture of side products. What could be the cause?
Answer:
The formation of side products can often be attributed to catalyst degradation, side reactions of the starting materials or intermediates, or suboptimal reaction conditions.
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side reactions. It is crucial to optimize the catalyst loading, often starting from 5-20 mol%.[2][3]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the decomposition of sensitive products or intermediates. Monitoring the reaction progress by TLC or GC/LC-MS can help determine the optimal reaction time.
-
Additives: In some cases, the use of additives like molecular sieves can help to remove trace amounts of water and improve the reaction outcome by preventing hydrolysis of intermediates.[3][4]
Question: I am working with a new substrate and the reaction is not working. What should I consider?
Answer:
The electronic and steric properties of the substrates are critical for the success of phosphine-catalyzed annulations.
-
Substrate Reactivity: Electron-withdrawing groups on the activated olefin or allene generally enhance reactivity. Conversely, sterically hindered substrates may react slower or not at all.
-
Protecting Groups: Ensure that any protecting groups on your substrate are compatible with the reaction conditions and the phosphine catalyst.
-
Literature Precedent: Review the literature for similar substrates to understand their typical reactivity and the optimal conditions that have been reported.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a phosphine-catalyzed annulation?
A1: Most phosphine-catalyzed annulations proceed via the initial nucleophilic addition of the phosphine to an electron-deficient starting material (e.g., an allene or alkyne) to form a zwitterionic intermediate.[1] This intermediate then reacts with the second reaction partner in a stepwise or concerted manner to form the desired ring system, followed by the elimination and regeneration of the phosphine catalyst.
Q2: How do I choose the right phosphine catalyst for my reaction?
A2: The choice of catalyst is highly dependent on the specific annulation reaction and the desired outcome.
-
For controlling regioselectivity: As mentioned, catalysts with different electronic and steric profiles like HMPT can be effective.[2]
-
For asymmetric reactions: A wide variety of chiral phosphine catalysts have been developed, including those based on binaphthyl scaffolds or amino acid derivatives.[4][5]
Q3: What are the typical reaction conditions for a phosphine-catalyzed annulation?
A3: Typical conditions involve reacting the substrates in an anhydrous solvent under an inert atmosphere with a catalytic amount of phosphine (5-20 mol%).[2][3] The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the substrates.[5][6]
Q4: Can I use a base in my reaction?
A4: The addition of a base is sometimes necessary, particularly when a deprotonation step is required in the catalytic cycle. Common bases include inorganic bases like K₂CO₃ or organic bases like iPr₂NEt.[5] However, in many cases, the phosphine itself or the zwitterionic intermediate is basic enough to facilitate the necessary proton transfers.
Data and Protocols
Optimization of Reaction Conditions: A Comparative Overview
The following tables summarize key reaction parameters from various successful phosphine-catalyzed annulation reactions, providing a starting point for optimization.
Table 1: Catalyst and Solvent Effects in [4+2] Annulations
| Annulation Type | Phosphine Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Allenoate + Alkene | P(NMe₂)₃ (HMPT) | Benzene | Reflux | 98 | [2] |
| Allenoate + Alkene | PPh₃ | Benzene | Reflux | 80-93 | [2] |
| Allenoate + Imine | PBu₃ | CH₂Cl₂ | rt | - | [2] |
| δ-acetoxy allenoate + 1,3-dione | PPhMe₂ | MeTHF | 80 | - | [5] |
| δ-acetoxy allenoate + β-carbonyl amide | PPh₃ | DCM | rt | 50-94 | [5] |
Table 2: Conditions for Asymmetric Annulations
| Annulation Type | Chiral Phosphine Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| [3+2] Benzimidazole + Cyclopropenone | P8 (5 mol%) | 4Å MS | MTBE | rt | 95 | 96 | [3] |
| [4+2] o-Quinone Methide + Allene Ketone | Dipeptide Phosphine (10 mol%) | 4Å MS | Toluene | rt | 87 | 98 | [4] |
Experimental Protocols
General Procedure for a Phosphine-Catalyzed [4+2] Annulation of an Allenoate and an Activated Olefin
This protocol is a generalized procedure based on established methods.[2]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the activated olefin (1.0 mmol, 1.0 equiv) and the phosphine catalyst (0.2 mmol, 20 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous benzene (10 mL) via syringe, followed by the allenoate (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from 12 to 120 hours.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclohexene product.
General Procedure for an Asymmetric Phosphine-Catalyzed [3+2] Annulation
This protocol is a generalized procedure based on established methods for asymmetric annulations.[3][4]
-
Preparation: To an oven-dried Schlenk tube, add the chiral phosphine catalyst (0.005 mmol, 5 mol%) and 4Å molecular sieves (200 mg).
-
Inert Atmosphere: Seal the tube and place it under a positive pressure of argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., MTBE or toluene, 1.0 mL) via syringe. Add the first substrate (e.g., benzimidazole, 0.1 mmol, 1.0 equiv) followed by the second substrate (e.g., cyclopropenone, 0.15 mmol, 1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours), monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography to yield the enantiomerically enriched product.
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low-yield reactions.
General Catalytic Cycle for Phosphine-Catalyzed Annulation
Caption: A simplified catalytic cycle for phosphine-catalyzed annulation.
References
- 1. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines [organic-chemistry.org]
preventing side reactions in Diethyl(vinyl)phosphine polymerizations
Welcome to the technical support center for diethyl(vinyl)phosphine (DEVP) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during the synthesis of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: My polymerization of this compound resulted in a white, insoluble powder that doesn't match the expected polymer structure. What happened?
A1: The most likely cause is the oxidation of the phosphorus (III) center in your monomer or polymer to a phosphine oxide (P=O). This compound is highly sensitive to atmospheric oxygen.[1][2] This oxidation can occur either with the monomer before polymerization or on the polymer chain itself. The resulting poly(this compound oxide) has different solubility and spectroscopic properties. To prevent this, all stages of the experiment—monomer purification, solvent degassing, reaction setup, and polymer workup—must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[3][4][5]
Q2: I'm performing a free-radical polymerization of DEVP, but I'm only getting low molecular weight oligomers or low yields. What are the potential causes?
A2: Low molecular weight and yields in radical polymerization of phosphorus-containing vinyl monomers are common issues. Several factors could be at play:
-
High Initiator Concentration: Increasing the initiator concentration leads to a higher number of polymer chains being initiated simultaneously, resulting in shorter chains and lower average molecular weight.[6][7][8][9]
-
Chain Transfer Reactions: This is a significant side reaction where the activity of a growing polymer chain is transferred to another molecule (monomer, solvent, or another polymer chain), terminating the original chain and starting a new, shorter one.[10][11][12] This process intrinsically limits the maximum achievable molecular weight.
-
Low Monomer Reactivity: Similar vinylphosphonate monomers are known to have low reactivity in radical homopolymerization, which can lead to low conversion and yields.
Q3: How can I increase the molecular weight of my poly(this compound) in a radical polymerization?
A3: To achieve higher molecular weight, consider the following adjustments:
-
Decrease Initiator Concentration: Reducing the amount of initiator will generate fewer initial radicals, allowing each chain to grow longer before termination.[6][13]
-
Choose Your Solvent Carefully: Avoid solvents known to participate in chain transfer reactions (e.g., halogenated solvents). Toluene or THF are common choices, but should be rigorously dried and degassed.
-
Consider Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization can provide better control over molecular weight and lead to polymers with a narrower molecular weight distribution.[14][15]
Q4: Are there alternative polymerization methods to free-radical polymerization for DEVP that are less prone to these side reactions?
A4: Yes. Anionic and coordination polymerization methods are often more effective for vinylphosphorus monomers.
-
Anionic Polymerization: This technique can produce well-defined polymers with controlled molecular weights.[16][17] However, it is extremely sensitive to impurities like water, oxygen, and acidic protons. Any such impurities will terminate the polymerization.[16][18] Rigorous purification of monomer and solvent is critical.
-
Coordination Polymerization: Using rare-earth metal catalysts has been shown to be highly effective for polymerizing analogous vinylphosphonates, yielding high molecular weight polymers with good control.[19] This method can be less sensitive to certain functional groups compared to anionic polymerization.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution(s) |
| No polymer is formed. | 1. Initiator/Catalyst Inactive: Decomposed initiator or poisoned catalyst. 2. Presence of Inhibitors: Oxygen or other radical scavengers present. 3. Severe Impurities (Anionic): Trace water or acidic impurities quenching the initiator.[16] | 1. Use a fresh, properly stored initiator. For anionic methods, ensure the initiator is active. 2. Rigorously degas all solvents and the monomer. Ensure all glassware is properly dried and assembled under an inert atmosphere.[5][20][21] 3. Purify monomer and solvents to remove all traces of water and protic impurities. |
| Polymer has a very low molecular weight (MW). | 1. High Initiator Concentration: Too many chains initiated.[6][8] 2. Chain Transfer: Reaction terminated prematurely by transfer to monomer, solvent, or polymer.[11][22][23] | 1. Reduce the initiator concentration relative to the monomer. 2. Switch to a solvent with a lower chain transfer constant. Consider lowering the reaction temperature. |
| Polymer has a broad molecular weight distribution (high PDI). | 1. Chain Transfer Reactions: Creates a mix of long and short chains.[12] 2. Uncontrolled Termination: In radical polymerization, multiple termination pathways (combination, disproportionation) occur.[23] | 1. Use a controlled radical polymerization technique like RAFT or ATRP.[14][15] 2. Switch to a living polymerization method like anionic polymerization, which minimizes termination events.[17] |
| 31P NMR shows a signal around +30 to +50 ppm instead of the expected phosphine signal. | Oxidation: The P(III) center has been oxidized to P(V) phosphine oxide.[1] | 1. Repeat the synthesis and purification under strictly anaerobic and anhydrous conditions using a Schlenk line or glovebox.[3][4] 2. Ensure monomer is stored under an inert atmosphere and is free of phosphine oxide before use. |
Data Summary Table
The following table summarizes the expected impact of initiator concentration on polymer molecular weight based on general principles of free-radical polymerization.
| Parameter | Condition A | Condition B | Expected Outcome | Reference |
| Initiator Concentration | 1.5% | 2.5% | Increasing initiator concentration leads to a significant decrease in the final polymer's molecular weight and intrinsic viscosity. | [6] |
| [Monomer]/[Initiator] Ratio | High | Low | A higher monomer-to-initiator ratio results in higher molecular weight polymer. | [8][13] |
Key Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization under Inert Atmosphere
This protocol provides a general guideline. Specific concentrations and temperatures should be optimized based on literature for similar monomers.
-
Glassware Preparation: All glassware (reaction flask, condenser, syringes) must be oven-dried at >120°C overnight and cooled under a stream of dry nitrogen or argon.
-
Monomer and Solvent Preparation: this compound should be freshly distilled under reduced pressure. The solvent (e.g., anhydrous toluene) must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for >30 minutes.
-
Reaction Setup: Assemble the reaction flask with a condenser under a positive pressure of inert gas (connect to a Schlenk line or use a balloon).[21] Add the desired amount of degassed solvent and freshly distilled this compound monomer via a gas-tight syringe.
-
Initiator Addition: Dissolve the radical initiator (e.g., AIBN or benzoyl peroxide) in a small amount of degassed solvent in a separate Schlenk flask. Transfer this initiator solution to the reaction flask via syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN) and allow it to stir for the specified time (e.g., 12-24 hours) under a positive pressure of inert gas.
-
Workup: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction solution to a non-solvent (e.g., cold hexane or methanol) with vigorous stirring.
-
Isolation: Isolate the polymer by filtration under inert atmosphere (using a Schlenk filter stick). Wash the polymer with fresh non-solvent and dry under vacuum to a constant weight.
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for DEVP polymerization.
Key Reaction Pathways: Polymerization vs. Oxidation
Caption: Desired polymerization vs. oxidation side reaction.
Chain Transfer Mechanism
Caption: Mechanism of chain transfer side reaction.
References
- 1. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. fluenceanalytics.com [fluenceanalytics.com]
- 7. researchgate.net [researchgate.net]
- 8. bipublication.com [bipublication.com]
- 9. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. rubbernews.com [rubbernews.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. mypolymers.com [mypolymers.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pslc.ws [pslc.ws]
Diethyl(vinyl)phosphine ligand degradation and stabilization methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diethyl(vinyl)phosphine ligand. The information focuses on common issues related to ligand degradation and stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound, like most tertiary phosphines, is oxidation of the phosphorus(III) center to a phosphorus(V) species.[1] This typically occurs upon exposure to air (oxygen), forming this compound oxide.[2][3] This oxidation is often undesirable as the resulting phosphine oxide may not possess the same catalytic or binding properties as the parent phosphine ligand.[1]
Q2: How can I tell if my this compound ligand has degraded?
A2: Degradation, specifically oxidation, can be monitored by several analytical techniques. ³¹P NMR spectroscopy is particularly effective, as the chemical shift of the phosphorus atom in the phosphine oxide will be significantly different from that of the phosphine. Other methods like High-Performance Liquid Chromatography (HPLC) can also be used to detect the presence of the phosphine oxide impurity.[4] In some cases, a change in the physical appearance of the ligand, such as discoloration, may indicate degradation.
Q3: What are the optimal storage conditions for this compound?
A3: To prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen and moisture.[3][5] It is recommended to store the ligand in a sealed container, such as a Schlenk flask or in a glovebox.[6][7] For long-term storage, refrigeration in a dark environment is advisable to minimize the potential for other degradation pathways like polymerization of the vinyl group.
Q4: Can the vinyl group of the ligand lead to degradation?
A4: Besides oxidation at the phosphorus center, the vinyl group introduces the possibility of polymerization, especially under conditions of heat, light, or in the presence of radical initiators.[8] While oxidation is generally the more immediate concern, the potential for polymerization should be considered, particularly during long-term storage or under harsh reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or poor reaction yield. | Ligand degradation due to oxidation. | Ensure all handling and reaction setup is performed under a strict inert atmosphere (glovebox or Schlenk line).[3][5] Use freshly purified or newly purchased ligand. |
| Ligand degradation due to polymerization of the vinyl group. | Store the ligand at a low temperature and in the dark. Avoid exposing the ligand to high temperatures for extended periods during your reaction. | |
| Appearance of an unexpected peak in ³¹P NMR. | Formation of this compound oxide. | The new peak is likely the corresponding phosphine oxide. To confirm, you can intentionally expose a small sample of the ligand to air and re-run the NMR. To avoid this, improve your air-sensitive handling techniques.[7] |
| Difficulty in dissolving the ligand. | The ligand may have polymerized, leading to a higher molecular weight and lower solubility. | If polymerization is suspected, attempt to dissolve a small amount in various solvents. If it remains insoluble, the batch may be compromised. |
| On-column degradation during HPLC analysis. | The HPLC column itself can sometimes promote the oxidation of sensitive phosphines.[4] | A modified HPLC method can be developed by adding a small amount of an antioxidant or a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase to passivate the column and prevent on-column oxidation.[4] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This protocol describes the standard procedure for handling air- and moisture-sensitive ligands like this compound to prevent oxidative degradation.[5][6][7]
Materials:
-
This compound in a sealed container (e.g., Sure/Seal™ bottle)
-
Glovebox or Schlenk line with a supply of dry, inert gas (nitrogen or argon)
-
Dry, degassed solvents
-
Schlenk flasks, septa, and cannulas/syringes
-
Oven for drying glassware
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 125°C overnight and allow it to cool under a stream of inert gas or in a desiccator within the glovebox.[7]
-
Inert Atmosphere:
-
Glovebox: Introduce the sealed container of this compound and all necessary glassware and solvents into the glovebox antechamber. Cycle the antechamber multiple times to remove air before transferring the items into the main chamber.[6]
-
Schlenk Line: Assemble the glassware and connect it to the Schlenk line. Evacuate the glassware under vacuum and backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.[5]
-
-
Dispensing the Ligand:
-
If the ligand is a liquid, use a dry, gas-tight syringe to withdraw the desired amount from the sealed container.
-
If the ligand is a solid, quickly weigh the desired amount in the glovebox and transfer it to the reaction flask.[3]
-
-
Storage:
-
For unused portions, flush the headspace of the container with inert gas before sealing tightly.[3] Parafilm can be used to further seal the container.
-
For long-term storage, transfer the ligand to a dedicated Schlenk flask under an inert atmosphere and store it in a refrigerator.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for the stabilization of this compound.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
troubleshooting low regioselectivity in hydroformylation with phosphine ligands
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing low regioselectivity in hydroformylation reactions, particularly when using phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: My hydroformylation reaction is producing a high proportion of the branched aldehyde instead of the desired linear product. What are the primary factors I should investigate?
Low linear-to-branched (l:b) regioselectivity is a common issue influenced by several interconnected factors. The primary areas to investigate are the structure of your phosphine ligand, the reaction conditions (temperature and pressure), and the catalyst-to-ligand ratio. Steric and electronic properties of the phosphine ligand are crucial in directing the regioselectivity.[1][2][3] Additionally, reaction parameters such as temperature and syngas pressure can significantly alter the product distribution.[4][5]
Q2: How does the structure of the phosphine ligand, specifically its bite angle and electronic properties, affect the l:b ratio?
The ligand structure is arguably the most critical factor in controlling regioselectivity in rhodium-catalyzed hydroformylation.[6]
-
Bite Angle (for bidentate phosphines): The P-M-P angle, or "bite angle," is a key determinant.[2] Ligands with larger bite angles, such as those based on a xantphos backbone, tend to favor the formation of equatorial-equatorial (ee) isomers of the key trigonal bipyramidal intermediate, which leads to a higher selectivity for the linear aldehyde.[6] For instance, ligands like Xantphos and Nixantphos have been shown to produce excellent l:b ratios, in some cases exceeding 140:1.[6]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom influences the catalyst's behavior. Generally, more electron-donating phosphines increase the electron density on the metal center, which can affect CO dissociation and the overall catalytic cycle.[7] Conversely, ligands with electron-withdrawing groups have been shown to increase enantioselectivity in certain systems, highlighting the subtle interplay of electronic factors.[1]
-
Steric Hindrance: The bulkiness of the phosphine ligand also plays a significant role.[3] Large, bulky phosphine ligands can sterically favor the anti-Markovnikov addition of the rhodium-hydride to the alkene, which is the pathway leading to the linear aldehyde.[3][7]
Q3: What is the expected effect of increasing the reaction temperature on regioselectivity?
Increasing the reaction temperature typically has a negative effect on linear regioselectivity, leading to a lower l:b ratio.[5][8][9] While higher temperatures can increase the reaction rate, they can also provide enough energy to overcome the activation barrier for the formation of the more sterically hindered branched product. For example, in the hydroformylation of styrene with a specific phosphate ligand, increasing the temperature from 30°C to 50°C resulted in a significant decrease in the branched-to-linear (b:l) ratio.[8] However, some novel self-assembling phosphine ligands have been developed that can maintain high linear selectivity even at elevated temperatures (e.g., >100 °C).[9][10]
Q4: How does the syngas (CO/H₂) pressure influence the l:b ratio?
Syngas pressure, and particularly the partial pressure of carbon monoxide (CO), is a critical parameter for controlling regioselectivity.
-
Higher CO Partial Pressure: Generally, higher CO partial pressures favor the formation of the linear aldehyde. This is because CO competes with the alkene for coordination sites on the rhodium center. High CO concentrations can inhibit the reaction pathway that leads to the branched product.[11]
-
Lower Syngas Pressure: Conversely, reducing the syngas pressure can sometimes be used to invert the regioselectivity. For the hydroformylation of aryl alkenes, reducing syngas pressure from 20 bar to atmospheric pressure has been shown to switch the major product from the branched to the linear aldehyde.[4] However, for some systems, very low pressures (e.g., 1 bar) may result in no aldehyde formation at all.[9]
Q5: Can the choice of solvent impact the regioselectivity of my hydroformylation reaction?
Yes, the solvent can influence both the yield and regioselectivity. While toluene is a very common solvent, others like THF, Et₂O, and DCM have been studied.[8] The polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates. In one study, switching from toluene to THF slightly decreased the selectivity for the branched product in the hydroformylation of styrene.[8] Protic solvents like methanol can also be used, especially with self-assembled ligand systems that are robust enough to maintain their structure via hydrogen bonding.[12]
Q6: I am observing poor regioselectivity. Could the ligand-to-metal (L/M) ratio be the problem?
The ratio of the phosphine ligand to the metal catalyst (e.g., rhodium) is crucial for forming the desired active catalytic species. An optimal ratio is necessary to achieve high selectivity. For example, in a study using a phosphate ligand for styrene hydroformylation, the optimal Rh/ligand ratio was found to be 1:3.[8] Deviating from this optimum by either decreasing the ratio to 1:2 or increasing it to 1:6 led to lower yields and reduced selectivity.[8] It is essential to optimize this ratio for your specific ligand and substrate combination.
Troubleshooting Workflow
Here is a logical workflow for diagnosing and solving issues with low regioselectivity in hydroformylation.
Caption: A troubleshooting workflow for low l:b regioselectivity.
Quantitative Data Summary
The following tables summarize the effects of different phosphine ligands and reaction conditions on the linear-to-branched (l:b) ratio in the hydroformylation of terminal olefins.
Table 1: Effect of Different Phosphine Ligands on 1-Octene Hydroformylation
| Ligand | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | l:b Ratio | Reference |
|---|---|---|---|---|---|
| PPh₃ | 100 | 20 (1:1) | >99 | 2.3:1 | [9] |
| DPEphos | 60 | 10 (1:1) | Low | - | [6] |
| Xantphos | 60 | 10 (1:1) | High | >95:5 | [6] |
| Nixantphos | 60 | 10 (1:1) | High | 144.3:1 | [6] |
| 6-DPPON | 120 | 20 (1:1) | >99 | 49:1 |[9] |
Table 2: Effect of Reaction Conditions on Styrene Hydroformylation
| Ligand System | Temperature (°C) | Pressure (bar, CO/H₂) | b:l Ratio | Reference |
|---|---|---|---|---|
| Rh/Phosphate P6 | 30 | 40 (1:1) | >10:1 | [8] |
| Rh/Phosphate P6 | 40 | 40 (1:1) | 6.5:1 | [8] |
| Rh/Phosphate P6 | 50 | 40 (1:1) | 4.3:1 | [8] |
| Rh/Diphosphoramidite | 50 | 20 (1:1) | 2.6:1 | [4] |
| Rh/Diphosphoramidite | 80 | 10 (1:1) | 0.35:1 (l:b = 2.8:1) |[4] |
Key Factors Influencing Regioselectivity
The final product ratio is a result of a complex interplay between ligand properties and reaction parameters, which influence the transition states of the catalytic cycle.
Caption: Key factors influencing hydroformylation regioselectivity.
Experimental Protocols
1. General Protocol for Rhodium-Catalyzed Hydroformylation
This protocol is a representative example and should be optimized for specific substrates and ligands.
Materials:
-
Rhodium precursor (e.g., [Rh(CO)₂(acac)], Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Phosphine ligand
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., Argon), add the rhodium precursor (e.g., 0.001 mmol [Rh(COD)Cl]₂) and the phosphine ligand (e.g., 0.006 mmol, for a 1:3 Rh:P ratio per metal center) to the autoclave reactor.[8]
-
Solvent and Substrate Addition: Add the desired amount of anhydrous, degassed solvent (e.g., 25 mL toluene) to dissolve the catalyst and ligand.[8] Following this, add the alkene substrate (e.g., 3.0 mmol) to the solution.[8]
-
Reactor Sealing and Purging: Seal the autoclave. Remove the inert atmosphere by purging the reactor 3-4 times with the syngas mixture.
-
Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 20-40 bar) with the CO/H₂ (1:1) mixture.[4][8] Begin stirring and heat the reactor to the target temperature (e.g., 30-80 °C).[4][8]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 12-48 hours).[8] The reaction progress can be monitored by the uptake of syngas.
-
Work-up and Analysis: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. Open the reactor and take an aliquot of the reaction mixture. The product yield and regioselectivity (l:b ratio) can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy using an internal standard.
-
Product Isolation: The product can be isolated from the reaction mixture by removing the solvent under reduced pressure and purifying the residue via column chromatography if necessary.[8]
2. Example Synthesis of a Phosphine Ligand: N-Sulfonylphosphoramide
This protocol describes the synthesis of a class of electron-withdrawing phosphine compounds used in hydroformylation.
Materials:
-
Dichlorophenylphosphine (PhPCl₂)
-
p-Toluenesulfonamide (TsNH₂)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Under an inert nitrogen atmosphere, dissolve p-toluenesulfonamide (2 equivalents) and triethylamine (2 equivalents) in anhydrous CH₂Cl₂ in a Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dichlorophenylphosphine (1 equivalent) in CH₂Cl₂ to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The resulting mixture will contain the product and triethylamine hydrochloride precipitate. Filter the mixture to remove the salt.
-
Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-sulfonylphosphoramide ligand.
-
The ligand can be further purified by recrystallization or column chromatography. (This is a generalized procedure based on synthetic principles for similar compounds described in the literature.)[13]
References
- 1. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions [mdpi.com]
- 9. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Diethyl(vinyl)phosphine (DEVP) Complexes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal stability of diethyl(vinyl)phosphine (DEVP) complexes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DEVP complex appears to be decomposing during my reaction, even at moderate temperatures. What are the likely decomposition pathways?
A1: Thermal instability in phosphine complexes, including those with DEVP, can arise from several pathways. The most common issues include:
-
P-C Bond Cleavage: The bond between the phosphorus atom and either the ethyl or vinyl groups can cleave. The metal center can insert into the P-C bond in a process related to oxidative addition, leading to ligand degradation.[1]
-
Vinyl Group Reactivity: The vinyl group is susceptible to side reactions such as polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Ligand Dissociation: The DEVP ligand may dissociate from the metal center. While this is often a necessary step in catalysis, premature or irreversible dissociation can lead to catalyst deactivation and the formation of metal precipitates (e.g., palladium black).[1]
-
Oxidative Degradation: Phosphines are prone to oxidation, forming phosphine oxides. This is particularly relevant if reactions are not performed under strictly inert atmospheres.
Q2: How can I improve the thermal stability of my DEVP complex?
A2: Enhancing thermal stability often involves modifying the coordination environment of the metal center. Consider the following strategies:
-
Ancillary Ligands: The choice of other ligands in the complex is critical. Bulky or strongly coordinating ancillary ligands can help prevent DEVP dissociation and stabilize the complex. Incorporating the phosphine into a pincer ligand framework is a known strategy to enhance thermal stability.[2][3]
-
Metal Center: The nature of the metal and its oxidation state significantly influences stability. Experimenting with different metal precursors may yield more robust complexes.
-
Steric Hindrance: Increasing steric bulk around the phosphorus atom can protect it from unwanted reactions and stabilize the M-P bond. While DEVP is a specific ligand, if synthesis allows, substituting ethyl groups for bulkier alkyl groups can improve stability.[4]
-
Inert Atmosphere: Always use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent oxidation of the phosphine ligand.
Q3: I suspect my complex is degrading. What analytical techniques can I use to confirm this and identify byproducts?
A3: To confirm decomposition and identify the resulting products, a combination of spectroscopic and analytical methods is recommended:
-
³¹P NMR Spectroscopy: This is the most direct method to monitor the integrity of the DEVP ligand. The appearance of new peaks can indicate ligand modification, oxidation (phosphine oxide species typically appear at a different chemical shift), or P-C bond cleavage.
-
¹H NMR Spectroscopy: Changes in the signals for the vinyl and ethyl groups can provide evidence of decomposition or side reactions involving these moieties.
-
Thermogravimetric Analysis (TGA): TGA is the primary method for quantifying thermal stability by determining the decomposition temperature.[5][6]
-
Mass Spectrometry: This can help identify the molecular weights of volatile decomposition products or fragments of the complex.
Q4: Does the choice of solvent affect the thermal stability of my DEVP complex?
A4: Yes, the solvent can play a significant role. Polar solvents may facilitate dissociation of ligands or ion-pair intermediates, potentially leading to different decomposition pathways compared to non-polar solvents.[7] It is advisable to screen different solvents to find one that provides optimal stability for your specific complex and reaction conditions.
Quantitative Data on Thermal Stability
| Complex Type | Metal Center (M) | Ancillary Ligand (X) | Illustrative T_onset (°C) | Potential Rationale |
| [M(DEVP)₂X₂] | Palladium (Pd) | Chloride (Cl) | ~100 - 120 | Halide ligands can influence dissociation pathways.[7] |
| [M(DEVP)₂X₂] | Platinum (Pt) | Chloride (Cl) | ~120 - 140 | Pt-P bonds are generally stronger and more stable than Pd-P bonds. |
| [M(DEVP)₂X₂] | Nickel (Ni) | Chloride (Cl) | ~80 - 100 | Ni-phosphine complexes can be more labile.[8] |
| [M(DEVP)(Pincer)X] | Palladium (Pd) | Tridentate Pincer | >150 | The chelate effect of pincer ligands significantly enhances stability.[2][3] |
Experimental Protocols
Protocol: Determining Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of a DEVP complex.
1. Objective: To determine the onset temperature of decomposition for a solid-state DEVP complex.
2. Materials & Equipment:
-
DEVP complex sample (2-5 mg), finely ground.
-
Thermogravimetric Analyzer (TGA).
-
High-purity nitrogen (N₂) or argon (Ar) gas.
-
Alumina or platinum sample pans.
-
Microbalance.
3. Procedure:
-
Instrument Preparation: Turn on the TGA and the gas supply. Allow the instrument to stabilize according to the manufacturer's instructions.
-
Sample Preparation: Under an inert atmosphere (in a glovebox), accurately weigh 2-5 mg of the DEVP complex into a tared TGA sample pan.
-
Loading: Quickly transfer the sample pan to the TGA instrument to minimize exposure to air.
-
Setting Parameters:
-
Atmosphere: Set the purge gas to high-purity nitrogen or argon with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[9]
-
-
-
Run Analysis: Start the TGA run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The decomposition onset temperature (T_onset) is typically determined from the intersection of the tangent drawn from the baseline and the tangent of the decomposition step on the TGA curve.
-
Visualizations
Troubleshooting Workflow for DEVP Complex Instability
The following diagram provides a logical workflow to diagnose and address issues related to the thermal instability of this compound complexes.
Caption: Troubleshooting workflow for DEVP complex instability.
Generalized Phosphine Ligand Decomposition Pathway
This diagram illustrates a simplified, generalized pathway for the decomposition of a metal-phosphine complex via P-C bond cleavage.
Caption: Generalized P-C bond cleavage decomposition pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 4. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmra.us [ijmra.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with Diethyl(vinyl)phosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in cross-coupling reactions using Diethyl(vinyl)phosphine as a ligand.
Troubleshooting Guides
This section provides solutions to common problems observed during cross-coupling reactions involving this compound.
Problem 1: Low or No Catalytic Activity
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Precursor Inactivity | Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high purity and has been stored under an inert atmosphere to prevent oxidation. Consider using a pre-activated catalyst. |
| Ligand Degradation | This compound is air-sensitive and can oxidize to the corresponding phosphine oxide, which is a poor ligand. Handle the ligand under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques)[1]. |
| Inefficient Catalyst Formation | The active Pd(0) species may not be forming efficiently. If using a Pd(II) precursor, ensure complete reduction. This can sometimes be facilitated by the phosphine ligand itself or by additives. |
| Incorrect Ligand-to-Metal Ratio | The optimal ligand-to-palladium ratio is crucial. Too little ligand can lead to palladium black formation, while too much can inhibit catalysis by creating saturated, inactive complexes. An excess of ligand is sometimes used to prevent catalyst deactivation[2]. |
| Poor Reagent Quality | Impurities in substrates, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated. |
Problem 2: Reaction Stalls Before Completion
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation via Palladium Black Formation | The formation of palladium black indicates catalyst decomposition. This can be caused by insufficient ligand, high temperatures, or the presence of impurities. Try lowering the reaction temperature or increasing the ligand concentration slightly. |
| Ligand Decomposition under Reaction Conditions | The vinyl group of this compound may undergo side reactions such as polymerization or hydrophosphination, leading to ligand degradation and catalyst deactivation. Consider using a more stable ligand if this is suspected. |
| Product Inhibition | The product of the cross-coupling reaction may coordinate to the palladium center and inhibit further catalytic cycles. This is more common with sterically hindered or highly coordinating products. |
| Change in Reaction Conditions | A drop in temperature or inefficient stirring can lead to a stalled reaction. Ensure consistent reaction conditions throughout the experiment. |
Problem 3: Formation of Undesired Byproducts
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Homocoupling of Substrates | Homocoupling of the boronic acid (in Suzuki coupling) or the organometallic reagent can occur, especially in the presence of oxygen or if the transmetalation step is slow. Ensure the reaction is thoroughly deoxygenated. |
| Side Reactions of the Vinylphosphine Ligand | The vinyl group of the ligand could potentially participate in the cross-coupling reaction, leading to undesired phosphorus-containing byproducts. Analysis of the crude reaction mixture by ³¹P NMR can help identify such species. |
| β-Hydride Elimination from the Product | In Heck-type reactions, β-hydride elimination can lead to isomerized or undesired olefinic products. The choice of base and solvent can influence this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in cross-coupling reactions with phosphine ligands?
A1: The primary deactivation pathways for palladium catalysts in the presence of phosphine ligands include:
-
Formation of Palladium Black: Agglomeration of Pd(0) species into inactive bulk palladium metal is a common deactivation route. This is often caused by low ligand concentrations or high temperatures.
-
Ligand Oxidation: Phosphine ligands can be oxidized to phosphine oxides, which are generally poor ligands for palladium and do not effectively stabilize the catalytic species. This is particularly relevant for air-sensitive phosphines like this compound.
-
Ligand Degradation: The phosphine ligand itself can undergo decomposition under the reaction conditions. For vinylphosphines, this could involve reactions of the vinyl group.
-
Formation of Inactive Pd Complexes: The catalyst can be trapped in stable, off-cycle complexes that do not participate in the desired catalytic cycle. This can be caused by coordination of impurities or reaction products.[3][4]
Q2: How does the vinyl group in this compound potentially contribute to catalyst deactivation?
A2: The vinyl group introduces potential deactivation pathways not present with simple alkyl or aryl phosphines:
-
Polymerization/Oligomerization: The vinyl group can potentially polymerize or oligomerize under the reaction conditions, especially at elevated temperatures or in the presence of radical initiators. This would consume the ligand and lead to catalyst deactivation.
-
Coordination and Insertion: The vinyl group can coordinate to the palladium center and potentially undergo insertion reactions, leading to the formation of stable, inactive palladacycles or other off-cycle species.
-
Hydrophosphination: The P-H bond of a secondary phosphine impurity or a species formed in situ could add across the vinyl group of another ligand molecule, leading to ligand modification and potential catalyst poisoning.
Q3: What are the best practices for handling and storing this compound to prevent degradation?
A3: this compound is an air- and moisture-sensitive compound. To maintain its integrity, the following practices are recommended:
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place.
-
Handling: All manipulations should be carried out using standard Schlenk techniques or inside a glovebox to avoid exposure to air and moisture.
-
Solvents: Use anhydrous and deoxygenated solvents when preparing solutions of the ligand.
Q4: Can I use this compound in high-temperature cross-coupling reactions?
A4: Caution should be exercised when using this compound at high temperatures. The vinyl group may become more reactive at elevated temperatures, potentially leading to the side reactions mentioned in Q2. It is advisable to screen reaction temperatures and consider alternative, more thermally stable ligands if deactivation is observed at higher temperatures.
Q5: How can I monitor catalyst deactivation during my reaction?
A5: Monitoring the reaction progress by techniques like GC, HPLC, or TLC can provide indirect evidence of catalyst deactivation if the reaction stalls. For more direct evidence, ³¹P NMR spectroscopy can be used to monitor the integrity of the this compound ligand and detect the formation of phosphine oxide or other phosphorus-containing byproducts.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DMF, 5 mL) via syringe.
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol) in the reaction solvent.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the progress by an appropriate analytical technique.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Major pathways for palladium catalyst deactivation in the presence of this compound.
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
References
Technical Support Center: Optimizing Solvent Choice for Reactions Involving Diethyl(vinyl)phosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for reactions involving Diethyl(vinyl)phosphine.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary considerations for solvent selection are:
-
Solubility: Ensuring that this compound and all other reactants are sufficiently soluble under the reaction conditions is critical for achieving optimal reaction rates and yields.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with this compound or other reagents. Potential side reactions with the solvent should be considered.
-
Reaction Type: The choice of solvent is highly dependent on the specific reaction being performed (e.g., Palladium-catalyzed cross-coupling, Michael addition). Different solvents can influence reaction rates, yields, and selectivity.
-
Polarity: The polarity of the solvent can significantly impact the reaction mechanism and the stability of intermediates. For instance, polar aprotic solvents are often preferred for reactions involving polar intermediates.
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature.
-
Work-up and Purification: The ease of solvent removal and its compatibility with the chosen purification method (e.g., chromatography, crystallization) are practical considerations.
Q2: In which common organic solvents is this compound soluble?
-
Aprotic Solvents:
-
Non-polar: Toluene, Hexane, Benzene, Diethyl ether
-
Polar Aprotic: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
-
Protic Solvents:
-
Ethanol, Methanol, Isopropanol (solubility may be more moderate compared to aprotic solvents).
-
It is always recommended to perform a small-scale solubility test before commencing a large-scale reaction.
Q3: What are the potential side reactions of this compound that can be influenced by solvent choice?
A3: The vinyl group in this compound is susceptible to certain side reactions, and the choice of solvent can play a role in their occurrence:
-
Michael Addition: The electron-rich phosphorus atom can activate the vinyl group, making it susceptible to nucleophilic attack. Protic solvents or the presence of nucleophiles can promote this side reaction.
-
Polymerization: The vinyl group can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators. The choice of solvent can influence the rate and extent of polymerization.
-
Oxidation: Tertiary phosphines are susceptible to oxidation to the corresponding phosphine oxide, especially in the presence of air or other oxidizing agents. While not strictly a solvent-dependent side reaction of the vinyl group, the choice of solvent can affect the rate of oxidation by influencing the solubility of oxygen. Using degassed solvents is crucial to minimize this.
Troubleshooting Guides
Issue 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Heck Reaction)
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of reactants or catalyst | Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents are known to effectively dissolve organometallic complexes and organic halides, which is crucial for efficient catalysis in Heck reactions.[1][2] |
| Suboptimal reaction temperature | Select a solvent with a higher boiling point to allow for increased reaction temperatures. | Higher temperatures can overcome activation energy barriers and increase reaction rates. |
| Ligand dissociation or catalyst deactivation | Use a less coordinating solvent or a mixture of solvents to fine-tune the solvent properties. | Highly coordinating solvents can sometimes compete with the phosphine ligand for binding to the palladium center, leading to catalyst deactivation. |
| Side reactions of the vinyl group | Ensure the use of thoroughly degassed solvents to minimize oxidation of the phosphine. | Oxygen can lead to the formation of phosphine oxide, which is generally a poor ligand for palladium. |
Issue 2: Competing Michael Addition during a Nucleophilic Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent promoting nucleophilic attack | Switch from a protic solvent (e.g., alcohols) to an aprotic solvent (e.g., THF, DCM). | Protic solvents can activate the vinyl group towards nucleophilic attack through hydrogen bonding. |
| Presence of strong nucleophiles | If the desired reaction does not involve a nucleophile, ensure all reagents and solvents are free from nucleophilic impurities. | The vinyl group of vinylphosphines can be susceptible to Michael addition from various nucleophiles. |
| Catalyst-induced side reaction | If a catalyst is used, consider changing the catalyst or adding an inhibitor for the Michael addition. | Some catalysts may inadvertently promote the Michael addition. |
Data Presentation
Table 1: Physicochemical Properties of Common Organic Solvents
This table summarizes key properties of common organic solvents to aid in the selection process for reactions involving this compound.[3][4][5][6]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Polarity Index |
| Non-Polar Aprotic | |||||
| Hexane | C₆H₁₄ | 69 | 0.655 | 1.88 | 0.1 |
| Toluene | C₇H₈ | 111 | 0.867 | 2.38 | 2.4 |
| Diethyl Ether | (C₂H₅)₂O | 35 | 0.713 | 4.34 | 2.8 |
| Polar Aprotic | |||||
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.58 | 4.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.327 | 9.08 | 3.1 |
| Acetone | C₃H₆O | 56 | 0.791 | 20.7 | 5.1 |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 0.786 | 37.5 | 5.8 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 46.7 | 7.2 |
| Polar Protic | |||||
| Methanol | CH₃OH | 65 | 0.792 | 32.7 | 5.1 |
| Ethanol | C₂H₅OH | 78 | 0.789 | 24.6 | 4.3 |
| Water | H₂O | 100 | 1.000 | 80.1 | 10.2 |
Experimental Protocols
Protocol 1: General Procedure for a Heck Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates. It is based on typical conditions for Heck reactions involving vinylphosphonates, which are expected to be similar for this compound.[1][2]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (1-2 equivalents relative to Pd) in the chosen anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene). Stir the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
Reaction Assembly: To the catalyst solution, add the aryl halide (1.0 equivalent) and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: General Procedure for a Michael Addition Reaction
This protocol is based on conditions reported for the Michael addition to diethyl vinylphosphonate and serves as a starting point for reactions with this compound. The use of water as a solvent or co-solvent has been shown to accelerate this type of reaction.[7]
-
Reaction Assembly: In a round-bottom flask, dissolve the nucleophile (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent (e.g., water, ethanol, or a mixture thereof).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.
-
Work-up: Upon completion, remove the solvent under reduced pressure. If an organic solvent was used, it can be evaporated directly. If water was used, the product may be extracted with a suitable organic solvent (e.g., ethyl acetate), or if the product is a solid, it may be isolated by filtration.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for selecting an optimal solvent.
Caption: Troubleshooting low yields in Heck reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 4. Solvent Physical Properties [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bulky Phosphine Ligands in Catalysis: Featuring Diethyl(vinyl)phosphine
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is critical for the success of transition metal-catalyzed cross-coupling reactions. These ligands play a pivotal role in stabilizing and activating the metal center, thereby influencing reaction rates, yields, and selectivity. This guide provides a comparative overview of Diethyl(vinyl)phosphine and other commonly employed bulky phosphine ligands in key cross-coupling reactions, supported by available data and detailed experimental protocols.
Introduction to Phosphine Ligands in Catalysis
Phosphine ligands are a cornerstone of modern homogeneous catalysis, particularly in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The efficacy of a phosphine ligand is largely determined by its steric and electronic properties. Steric bulk, often quantified by the Tolman cone angle (θ), can promote the reductive elimination step and stabilize monoligated metal species, which are often the catalytically active species.[1] The electronic nature of the ligand, which is its ability to donate or withdraw electron density from the metal center, influences the rates of oxidative addition and reductive elimination.[2] Generally, electron-rich phosphines enhance the rate of oxidative addition.[2]
This guide focuses on a comparison between this compound and other well-established bulky phosphine ligands. While extensive data is available for ligands such as those from the Buchwald and cataCXium® families, comparative experimental data for this compound in cross-coupling catalysis is limited in publicly accessible literature. Therefore, its potential performance will be discussed based on general principles of phosphine ligand chemistry.
Comparative Analysis of Phosphine Ligands
The following tables summarize the key properties and reported performance of selected bulky phosphine ligands in various palladium-catalyzed cross-coupling reactions.
Ligand Properties
| Ligand | Structure | Tolman Cone Angle (θ) [°] | pKa | Key Features |
| This compound | P(CH₂CH₃)₂(CH=CH₂) | Estimated ~130-140 | No data available | Combines alkyl and vinyl substituents. Potentially moderate steric bulk and electron-donating ability. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182 | 11.4 | Very bulky and electron-rich alkylphosphine.[3] |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | 193 | No data available | Extremely bulky and electron-rich, promoting high catalytic activity.[4] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 194 | No data available | A Buchwald ligand known for high reactivity in Suzuki-Miyaura couplings.[4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 254 | No data available | A highly effective Buchwald ligand for a broad range of C-N and C-C bond formations.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 243 | No data available | A Buchwald ligand particularly effective for the coupling of secondary amines.[6] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | 289 | No data available | A very bulky Buchwald ligand enabling challenging couplings, including those with aryl mesylates.[6] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is crucial, especially when using less reactive aryl chlorides or sterically hindered substrates.
| Ligand | Aryl Halide | Boronic Acid | Yield (%) | Catalyst Loading (mol%) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | 1 | [1] |
| XPhos | 2,6-Dimethylchlorobenzene | Phenylboronic acid | 95 | 2 | [4] |
| cataCXium® A | 4-Chloroanisole | Phenylboronic acid | >99 | 0.05 | [4] |
Note: No specific experimental data for this compound in Suzuki-Miyaura coupling was found in the surveyed literature.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The ligand's structure significantly impacts the scope of the reaction, particularly with challenging substrates like secondary amines or aryl chlorides.
| Ligand | Aryl Halide | Amine | Yield (%) | Catalyst Loading (mol%) | Reference |
| RuPhos | Chlorobenzene | Morpholine | 98 | 1 | [6] |
| BrettPhos | 4-Chlorotoluene | n-Hexylamine | 99 | 1 | [6] |
| XPhos | 4-Chlorotoluene | Aniline | 98 | 1 | [5] |
Note: No specific experimental data for this compound in Buchwald-Hartwig amination was found in the surveyed literature.
Performance in Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The ligand influences the regioselectivity and efficiency of the catalytic cycle.
| Ligand | Aryl Halide | Alkene | Yield (%) | Catalyst Loading (mol%) | Reference |
| P(o-tolyl)₃ | Iodobenzene | Styrene | 95 | 1 | [7] |
| cataCXium® A | 4-Bromotoluene | n-Butyl acrylate | 98 | 0.1 | [4] |
Note: While vinylphosphonates have been used as substrates in Heck reactions, no data on this compound as a ligand was found.[8][9]
Theoretical Comparison of this compound
In the absence of direct experimental data, a theoretical comparison of this compound can be made based on its structure.
-
Steric Properties : With two ethyl groups and one vinyl group, the steric bulk of this compound is expected to be significantly less than that of highly hindered ligands like P(t-Bu)₃, cataCXium® A, or the Buchwald biarylphosphine ligands. Its cone angle can be estimated to be in the range of triethylphosphine (132°), making it a moderately bulky ligand. This moderate bulk might be advantageous in certain catalytic cycles but may be less effective in promoting reactions that require very bulky ligands to facilitate reductive elimination or prevent catalyst decomposition.
-
Electronic Properties : The electronic nature of this compound is influenced by the electron-donating ethyl groups and the π-system of the vinyl group. The ethyl groups are σ-donating, which increases the electron density on the phosphorus atom and, consequently, the metal center. The vinyl group can act as a π-acceptor, which could modulate the overall electronic properties. The balance of these effects would determine its performance in the oxidative addition step of the catalytic cycle.
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (0.02 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene, dioxane, or THF, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried vial with a magnetic stir bar with the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (0.02 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).
-
Seal the vial and remove it from the glovebox.
-
Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed as indicated by TLC or GC/MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Heck Reaction
-
To a Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., Et₃N or K₂CO₃, 1.5 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (e.g., DMF, acetonitrile, or toluene, 5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the required time.
-
After cooling to room temperature, filter the reaction mixture and wash the solid with an organic solvent.
-
Remove the solvent from the filtrate under reduced pressure and purify the crude product by chromatography.
Visualizing Catalytic Processes
The following diagrams illustrate key concepts in phosphine ligand-based catalysis.
Conclusion
The selection of a bulky phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. Ligands such as the Buchwald dialkylbiarylphosphines and cataCXium® A have demonstrated exceptional performance across a range of challenging transformations due to their significant steric bulk and electron-rich nature.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound|lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Diethyl(vinyl)phosphine and Triarylphosphines in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of phosphine ligand is paramount to tailoring the activity, selectivity, and stability of a metal catalyst. This guide provides a comparative overview of diethyl(vinyl)phosphine and the widely utilized class of triarylphosphines. While direct, side-by-side experimental comparisons in the literature are scarce, this document aims to provide a valuable performance evaluation based on the fundamental electronic and steric properties of these ligand classes, supported by data from analogous phosphines.
Understanding the Role of Phosphine Ligands in Catalysis
Phosphine ligands (PR₃) are crucial in many transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. Their primary role is to bind to the metal center, influencing its reactivity through two main properties:
-
Electronic Effects: This refers to the electron-donating or electron-withdrawing nature of the phosphine. Electron-rich phosphines can increase the electron density on the metal center, which generally promotes the oxidative addition step in a catalytic cycle. The Tolman Electronic Parameter (TEP) is a common metric, where a lower ν(CO) value in a [LNi(CO)₃] complex indicates a more electron-donating phosphine.[1]
-
Steric Effects: This relates to the bulkiness of the phosphine ligand. Steric hindrance can influence the coordination number of the metal, the stability of catalytic intermediates, and the rate of reductive elimination. The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand.[2]
Generally, for many cross-coupling reactions, bulky and electron-rich phosphine ligands have been found to be highly effective.[3][4]
A Head-to-Head Look: this compound vs. Triarylphosphines
Due to the limited availability of direct comparative studies involving this compound, this guide will extrapolate its expected properties based on its constituent groups (two ethyl groups and one vinyl group) and compare them to well-characterized triarylphosphines.
Electronic Properties
Trialkylphosphines are generally more electron-donating than triarylphosphines.[4] The ethyl groups in this compound are alkyl substituents and are therefore expected to make the phosphorus atom more electron-rich compared to the aryl groups in triarylphosphines. The vinyl group's electronic influence is more nuanced; it is generally considered to be less electron-donating than an alkyl group but more so than an aryl group.
The following table provides the Tolman Electronic Parameters (TEP) for some representative trialkyl- and triarylphosphines to illustrate this trend. A lower TEP value corresponds to a more electron-donating ligand.
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Reference |
| P(t-Bu)₃ | 2056.1 | [1] |
| PMe₃ | 2064.1 | [1] |
| PPh₃ | 2068.9 | [1] |
| P(p-C₆H₄OMe)₃ | 2066 | [1] |
| P(p-C₆H₄F)₃ | 2071.3 | [1] |
Based on these trends, this compound is predicted to be a significantly more electron-donating ligand than common triarylphosphines like triphenylphosphine (PPh₃). This enhanced electron-donating ability could translate to higher catalytic activity, particularly in reactions where oxidative addition is the rate-limiting step.
Steric Properties
The steric bulk of a phosphine ligand is quantified by its Tolman cone angle. The two ethyl groups and one vinyl group in this compound would create a certain steric profile. For comparison, the cone angles of some common phosphines are listed below.
| Ligand | Tolman Cone Angle (θ) (°) | Reference |
| PMe₃ | 118 | |
| PEt₃ | 132 | |
| P(i-Pr)₃ | 160 | |
| P(t-Bu)₃ | 182 | |
| PPh₃ | 145 | |
| P(o-tolyl)₃ | 194 |
Performance in Catalytic Applications: An Indirect Comparison
Given the lack of direct experimental data for this compound in common cross-coupling reactions, we can infer its potential performance by looking at studies comparing trialkylphosphines with triarylphosphines.
In many palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, electron-rich and sterically demanding trialkylphosphines have been shown to be excellent ligands, often outperforming triarylphosphines, especially with challenging substrates like aryl chlorides.[5][6] The enhanced activity is often attributed to the promotion of the oxidative addition and reductive elimination steps in the catalytic cycle.
However, triarylphosphines, particularly the bulky biarylphosphine ligands developed by Buchwald and others, are also extremely effective and have a broad scope of application.[7] These ligands combine steric bulk with the ability to stabilize the active catalytic species.
It is plausible that this compound could serve as a competent ligand in various cross-coupling reactions. Its electron-rich character is a desirable trait, and its moderate steric bulk might offer a favorable balance for certain substrate combinations. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Heck reactions where phosphine ligands are typically employed. These are intended as a starting point and would require optimization for specific substrates and ligands.
General Procedure for a Suzuki-Miyaura Coupling Reaction
A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) with the desired phosphine ligand (2-4 mol%) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for a Heck Coupling Reaction
A mixture of the aryl halide (1.0 mmol), alkene (1.2 mmol), a base (e.g., Et₃N or K₂CO₃, 1.5 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) with the desired phosphine ligand (2-4 mol%) in a suitable solvent (e.g., DMF, NMP, or toluene) is heated under an inert atmosphere at a temperature ranging from 100 to 140 °C for a period of 4 to 24 hours. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Tolman Cone Angle (θ) of a phosphine ligand.
Caption: Role of the phosphine ligand (L) in a catalytic cycle.
Conclusion
While direct experimental data for this compound remains limited in the public domain, an analysis of its constituent chemical groups suggests it possesses properties that could be highly beneficial in catalysis. It is expected to be a more electron-donating ligand than common triarylphosphines, a characteristic that often leads to higher catalytic activity. Its steric profile is likely to be moderate, which could be advantageous in preventing catalyst decomposition while still allowing for efficient substrate coordination.
Researchers and drug development professionals are encouraged to consider these fundamental properties when selecting phosphine ligands for their catalytic systems. While triarylphosphines, especially bulky biarylphosphines, have a well-established track record of success, the exploration of less common ligands like this compound could unlock new reactivity and efficiency in challenging chemical transformations. Further experimental studies are warranted to fully elucidate the catalytic performance of this compound and its potential as a valuable tool in organic synthesis.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 [periodicos.capes.gov.br]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
A Comparative Analysis of Steric and Electronic Effects of Phosphine Ligands
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organometallic chemistry and catalysis, the judicious selection of ligands is paramount to controlling the reactivity, selectivity, and efficiency of transition metal-catalyzed reactions. Among the vast arsenal of ligands available, phosphines stand out for their remarkable versatility, owing to the tunable nature of their steric and electronic properties. This guide provides a comprehensive comparative analysis of these effects for a range of common phosphine ligands, supported by quantitative data and detailed experimental protocols.
Understanding Steric and Electronic Effects
The behavior of a phosphine ligand in a metal complex is primarily governed by two key factors:
-
Electronic Effects: This pertains to the electron-donating or electron-withdrawing ability of the phosphine ligand. Electron-rich phosphines enhance the electron density on the metal center, which can promote processes like oxidative addition. Conversely, electron-poor phosphines can facilitate reductive elimination. The primary metric for quantifying this is the Tolman Electronic Parameter (TEP) .[1][2]
-
Steric Effects: This relates to the physical bulk of the phosphine ligand. The size of the ligand can influence the coordination number of the metal, the stability of the complex, and the accessibility of the metal center to substrates.[3] Key parameters to quantify steric bulk are the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur) .[4][5]
The interplay of these steric and electronic factors is crucial in catalyst design and optimization. A ligand that is too bulky may hinder substrate binding, while one with inappropriate electronic properties may fail to promote the desired catalytic steps.
Quantitative Comparison of Phosphine Ligands
To facilitate the selection of appropriate phosphine ligands, the following table summarizes the Tolman Electronic Parameter (TEP), Tolman Cone Angle (θ), and Percent Buried Volume (%Vbur) for a selection of commonly used phosphines.
| Ligand | Formula | TEP (ν(CO) in cm⁻¹) | Tolman Cone Angle (θ) in ° | Percent Buried Volume (%Vbur) |
| Trimethylphosphine | PMe₃ | 2064.1[2] | 118[6] | 28.6 |
| Triethylphosphine | PEt₃ | 2061.7 | 132[6] | 34.6 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 2060.3 | 132 | 34.9 |
| Tri-iso-propylphosphine | P(i-Pr)₃ | 2058.8 | 160 | 44.5 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1[2] | 182[6] | 53.6 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 | 48.1 |
| Triphenylphosphine | PPh₃ | 2068.9[2] | 145[6] | 37.8 |
| Tri(o-tolyl)phosphine | P(o-Tol)₃ | 2067.1 | 194[6] | 51.5 |
| Tris(pentafluorophenyl)phosphine | P(C₆F₅)₃ | 2093.8 | 184[6] | Not readily available |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | 128 | 34.1 |
| Trimethyl phosphite | P(OMe)₃ | 2079.7 | 107[6] | 26.2 |
Note: TEP values are from Ni(CO)₃L complexes. Lower ν(CO) values indicate stronger electron-donating ability. Cone angles and %Vbur are calculated or experimentally derived measures of steric bulk. Larger values indicate greater steric hindrance. Data compiled from multiple sources.
Experimental Protocols
Accurate determination of steric and electronic parameters is crucial for ligand characterization and catalyst development. Below are detailed methodologies for the key experiments.
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ C-O vibrational stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[2]
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
Phosphine ligand (L) of interest
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexane)
-
Schlenk line or glovebox for inert atmosphere operations
-
FTIR spectrometer
Procedure:
-
Preparation of the [LNi(CO)₃] complex: In an inert atmosphere (glovebox or Schlenk line), dissolve a known amount of the phosphine ligand in the chosen solvent.
-
Add a stoichiometric equivalent of Ni(CO)₄ to the phosphine solution. The reaction is typically rapid at room temperature.
-
IR Spectrum Acquisition:
-
Transfer a sample of the reaction mixture to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows).
-
Record the IR spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
The strong, sharp absorption band corresponding to the A₁ symmetric C-O stretch is the TEP value. For C₃ᵥ symmetric ligands, this is a single band. For ligands with lower symmetry, the A₁ mode is the highest frequency band.[2]
-
-
Data Analysis: The frequency of the A₁ C-O stretching band (in cm⁻¹) is the Tolman Electronic Parameter for the phosphine ligand L.
Determination of Tolman Cone Angle (θ)
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand and is defined as the apex angle of a cone, centered 2.28 Å from the center of the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[4] While originally determined from physical models, it is now commonly calculated from X-ray crystallographic data.
Materials:
-
Single crystal of a metal-phosphine complex (e.g., [LNi(CO)₃] or other suitable complex)
-
Single-crystal X-ray diffractometer
-
Crystallographic software for data processing and structure refinement (e.g., SHELX, OLEX2)
-
Software capable of molecular visualization and geometric measurements (e.g., Mercury, Diamond)
Procedure:
-
Single Crystal X-ray Diffraction:
-
Mount a suitable single crystal of the metal-phosphine complex on the diffractometer.
-
Collect a full sphere of diffraction data at a suitable temperature (often low temperature to reduce thermal motion).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
-
Cone Angle Calculation:
-
Using the refined crystal structure, identify the coordinates of the phosphorus atom and the atoms on the periphery of the ligand's substituents.
-
Define a point representing the metal center at a standardized distance of 2.28 Å from the phosphorus atom along the M-P bond vector.[4]
-
Calculate the angle subtended by the outermost atoms of the ligand at this defined metal center. The largest of these angles for a given ligand conformation represents half of the cone angle.
-
The full cone angle (θ) is twice this value.
-
It's important to note that the cone angle can vary with the conformation of the ligand, and thus the value obtained is specific to the crystal structure being analyzed.[7]
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes [comptes-rendus.academie-sciences.fr]
A Comparative Guide to Diethyl(vinyl)phosphine-Metal Complexes: Characterization and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of diethyl(vinyl)phosphine-metal complexes. Due to a scarcity of published experimental data specifically for this compound complexes, this document focuses on the anticipated properties of this ligand based on established principles in phosphine chemistry. These expected characteristics are compared against well-documented alternative phosphine ligands, namely triethylphosphine and triphenylphosphine, to offer a valuable reference for researchers.
Introduction to Phosphine Ligands in Metal Complexes
Phosphine ligands (PR₃) are integral to coordination chemistry and catalysis, valued for their tunable steric and electronic properties. These ligands are neutral, two-electron donors that form stable complexes with a wide range of transition metals. The nature of the R groups on the phosphorus atom significantly influences the properties of the resulting metal complex, affecting its stability, reactivity, and catalytic efficacy. Key characteristics of phosphine ligands include their σ-donating and π-accepting abilities, as well as their steric bulk, often quantified by the Tolman cone angle.
Characterization of this compound: Expected Properties
This compound [(CH₃CH₂)₂P(CH=CH₂)] is an organophosphine ligand that combines the features of both alkyl and vinyl substituents. While specific experimental data for its metal complexes are not widely available in the literature, its electronic and steric properties can be inferred.
-
Electronic Effects : The vinyl group is generally considered to be more electron-withdrawing than alkyl groups due to the sp² hybridization of the vinyl carbons. This would suggest that this compound is a weaker σ-donor compared to triethylphosphine. However, the presence of the π-system in the vinyl group allows for π-backbonding from the metal center to the ligand. This π-acceptor character is a key feature of vinylphosphines.
-
Steric Effects : The steric bulk of this compound is expected to be intermediate between smaller alkylphosphines and bulkier arylphosphines. The planar nature of the vinyl group may result in a less symmetric steric profile compared to a trialkylphosphine.
-
Coordination and Reactivity : The vinyl group introduces a potential site for secondary interactions with the metal center or for participation in catalytic reactions. The reactivity of the C=C double bond could be influenced by coordination to the metal, potentially leading to interesting catalytic transformations.
Comparison with Alternative Phosphine Ligands
A meaningful way to understand the potential of this compound is to compare it with commonly used phosphine ligands like triethylphosphine (a simple alkylphosphine) and triphenylphosphine (an arylphosphine).
Table 1: Comparison of Electronic and Steric Properties of Selected Phosphine Ligands
| Ligand | Formula | Tolman Cone Angle (°) | Electronic Parameter (ν(CO) in cm⁻¹)¹ | Key Features |
| This compound (Expected) | (CH₃CH₂)₂P(CH=CH₂) | Estimated ~135-145 | Not Available | Combines alkyl and vinyl properties; potential π-acceptor. |
| Triethylphosphine | P(CH₂CH₃)₃ | 132 | 2061.7 | Strong σ-donor; moderate steric bulk. |
| Triphenylphosphine | P(C₆H₅)₃ | 145 | 2068.9 | Weaker σ-donor than alkylphosphines; significant π-acceptor; bulkier. |
¹Tolman electronic parameter measured from the A₁ carbonyl stretching frequency of Ni(CO)₃L complexes. A lower frequency indicates a stronger net electron-donating character of the phosphine ligand.
Table 2: Comparative Spectroscopic Data for Metal Complexes with Alternative Phosphine Ligands
| Complex | ³¹P NMR Chemical Shift (δ, ppm) | Key IR Bands (cm⁻¹) |
| cis-[PtCl₂(PEt₃)₂] | ~13-16 | Pt-Cl stretches (~280-310) |
| trans-[PtCl₂(PEt₃)₂] | ~9-12 | Pt-Cl stretch (~340) |
| [RhCl(PPh₃)₃] (Wilkinson's Catalyst) | ~30-32 (doublet, coupling to ¹⁰³Rh) | Phenyl group vibrations |
| [Pd(PPh₃)₄] | ~18-20 | Phenyl group vibrations |
Note: The ³¹P NMR chemical shifts are highly dependent on the metal center, its oxidation state, and the other ligands in the coordination sphere. The values presented are typical ranges.
Experimental Protocols
The synthesis and characterization of this compound-metal complexes would generally follow established procedures for other phosphine-metal complexes.
1. Synthesis of a Generic this compound-Metal Complex
-
Materials : A suitable metal precursor (e.g., PdCl₂(CH₃CN)₂, PtCl₂, RhCl₃·3H₂O), this compound, and an appropriate solvent (e.g., dichloromethane, toluene, or ethanol).
-
Procedure :
-
Dissolve the metal precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired stoichiometric amount of this compound to the solution. The ligand is typically added dropwise as a solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-24 hours).
-
Monitor the reaction progress using a suitable technique such as thin-layer chromatography or ³¹P NMR spectroscopy.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
-
2. Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
³¹P NMR : This is the most informative technique for characterizing phosphine complexes. The chemical shift provides information about the coordination environment of the phosphorus atom. Coupling to other NMR-active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can confirm coordination and provide structural information.
-
¹H and ¹³C NMR : These spectra confirm the presence of the diethyl and vinyl groups and can show changes in chemical shifts upon coordination.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying characteristic vibrational modes of the ligands and for observing changes upon coordination. The C=C stretching frequency of the vinyl group would be of particular interest. In metal carbonyl complexes, the C-O stretching frequency is a sensitive probe of the electronic properties of the phosphine ligand.
-
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. This technique is crucial for determining the precise coordination mode of the this compound ligand.
-
Mass Spectrometry : Mass spectrometry can be used to determine the molecular weight of the complex and to aid in its identification.
Visualizations
A Comparative Guide to Analytical Techniques for Quantifying Diethyl(vinyl)phosphine Conversion
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Diethyl(vinyl)phosphine (DEVP) conversion is critical in various chemical processes, including polymerization reactions and the synthesis of organophosphorus ligands and other fine chemicals. The choice of analytical technique significantly impacts the precision, accuracy, and efficiency of this quantification. This guide provides an objective comparison of three common analytical techniques—³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of ³¹P NMR, GC-MS, and FTIR for the quantification of this compound conversion.
| Feature | ³¹P NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the resonance of ³¹P nuclei in a magnetic field, providing structural and quantitative information. | Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection and quantification. | Measures the absorption of infrared radiation by molecular vibrations, specifically tracking the disappearance of the vinyl group. |
| Sample Preparation | Minimal; dissolution in a deuterated solvent is typically sufficient. | Derivatization may be required to improve volatility and thermal stability. Extraction from the reaction mixture is necessary. | Minimal for in-situ monitoring; can be analyzed directly in the reaction vessel or as a thin film. |
| Selectivity | Excellent for phosphorus-containing compounds.[1] | High, especially with mass spectrometric detection.[2] | Moderate; vinyl group vibrations can overlap with other functional groups. |
| Sensitivity | Moderate to high. | Very high, capable of detecting trace amounts.[3][4] | Moderate. |
| Limit of Detection (LOD) | ~1-10 µg/mL (estimated for DEVP) | ~0.1-1 ng/mL (for related organophosphorus compounds)[5] | ~0.1% conversion (estimated for vinyl group) |
| Linearity Range | Wide dynamic range. | Typically 2-3 orders of magnitude.[3][6][7] | Dependent on path length and concentration. |
| Accuracy & Precision | High precision and accuracy with proper internal standards.[1] | High accuracy and precision with appropriate calibration.[3][4][7] | Good precision for monitoring relative changes.[8] |
| Real-time Monitoring | Possible with specialized equipment (flow-NMR). | Not suitable for real-time monitoring. | Excellent for in-situ, real-time reaction monitoring.[9] |
| Cost | High initial investment and maintenance costs. | Moderate to high initial investment. | Lower initial investment compared to NMR and GC-MS. |
Visualizing the Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for quantifying the conversion of a chemical reaction, such as that of this compound.
Caption: General workflow for quantifying chemical reaction conversion.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction conditions and equipment.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for the direct and non-destructive analysis of phosphorus-containing compounds.[1] It allows for the simultaneous detection and quantification of both the reactant (this compound) and any phosphorus-containing products.
Methodology:
-
Sample Preparation:
-
At desired time points, withdraw an aliquot (approximately 0.5 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Add a known amount of an internal standard (e.g., triphenyl phosphate) for accurate quantification.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ³¹P{¹H} NMR spectra (proton-decoupled) to simplify the spectra and improve signal-to-noise.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 5 times the longest T₁ of the phosphorus nuclei of interest to ensure full relaxation for accurate integration.
-
Number of scans: 16-64 (depending on concentration).
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals corresponding to this compound and the product(s).
-
Calculate the conversion based on the relative integrals of the reactant and product peaks, corrected for the number of phosphorus atoms in each species.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for detecting low concentrations of reactants and products.[2]
Methodology:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at specific time points.
-
Quench the reaction.
-
Perform a liquid-liquid extraction to separate the analytes from the reaction matrix. A suitable solvent would be dichloromethane or ethyl acetate.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
-
If necessary, perform derivatization to increase the volatility and thermal stability of the analytes. For phosphines, this might involve oxidation to the more stable phosphine oxides.
-
Prepare a calibration curve using standards of known concentrations of this compound and the expected product.
-
-
Instrumentation and Data Acquisition:
-
Use a GC system equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically suitable.
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier gas: Helium at a constant flow rate.
-
Mass spectrometer settings: Electron ionization (EI) at 70 eV. Scan in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Data Analysis:
-
Identify the peaks of this compound and its products based on their retention times and mass spectra.
-
Quantify the analytes by integrating the peak areas and comparing them to the calibration curve.
-
Calculate the conversion based on the decrease in the concentration of the starting material or the increase in the concentration of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for real-time, in-situ monitoring of reactions involving changes in specific functional groups, such as the consumption of the vinyl group in this compound.[9]
Methodology:
-
In-situ Monitoring:
-
Utilize an attenuated total reflectance (ATR) probe immersed directly into the reaction vessel.
-
Alternatively, a flow cell can be used to circulate the reaction mixture through the FTIR spectrometer.
-
-
Ex-situ Analysis:
-
Withdraw aliquots at different time points.
-
Deposit a thin film of the sample onto a suitable IR-transparent window (e.g., KBr, NaCl).
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer with a suitable detector (e.g., DTGS or MCT).
-
Collect spectra at regular intervals throughout the reaction.
-
Monitor the disappearance of the characteristic absorbance band of the vinyl C=C stretching vibration (typically around 1620-1640 cm⁻¹).
-
An internal reference peak that does not change during the reaction (e.g., a C-H stretching vibration) can be used to normalize the spectra and account for any changes in sample thickness or concentration.
-
-
Data Analysis:
-
Measure the absorbance of the vinyl peak at each time point.
-
Plot the normalized absorbance of the vinyl peak as a function of time.
-
The conversion can be calculated as: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the vinyl peak and Aₜ is the absorbance at time t.
-
Logical Pathway for Technique Selection
The choice of the most suitable analytical technique depends on the specific requirements of the experiment. The following diagram illustrates a decision-making pathway.
Caption: Decision pathway for selecting an analytical technique.
Conclusion
The selection of an analytical technique for quantifying this compound conversion should be guided by the specific experimental requirements.
-
³¹P NMR Spectroscopy is the method of choice when direct, non-destructive analysis of phosphorus-containing species and simultaneous structural elucidation are paramount. Its high selectivity for phosphorus makes it a robust tool for complex reaction mixtures.
-
Gas Chromatography-Mass Spectrometry excels in applications requiring high sensitivity for the detection of trace amounts of reactants and products. It is a powerful technique for method validation and impurity profiling.
-
Fourier-Transform Infrared Spectroscopy is the ideal choice for real-time, in-situ monitoring of reaction kinetics, providing valuable insights into the progress of the reaction as it happens.
By carefully considering the strengths and limitations of each technique as outlined in this guide, researchers can make an informed decision to ensure the acquisition of accurate and reliable quantitative data for their studies on this compound conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. An evaluation of resolution, accuracy, and precision in FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pstc.org [pstc.org]
A Comparative Guide to Chiral Phosphine Ligands versus Diethyl(vinyl)phosphine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the enantioselective performance of chiral phosphine ligands against the achiral Diethyl(vinyl)phosphine in asymmetric catalysis, supported by experimental data and detailed protocols.
In the realm of asymmetric catalysis, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. The choice of ligand in a metal-catalyzed reaction is a critical determinant of enantioselectivity. This guide provides a comprehensive comparison between the well-established class of chiral phosphine ligands and a simple achiral phosphine, this compound, in the context of achieving enantiocontrol in catalytic reactions, with a focus on asymmetric hydrogenation.
The Cornerstone of Enantioselectivity: Chiral Ligands
The fundamental principle of asymmetric catalysis dictates that a chiral catalyst is required to convert a prochiral substrate into a chiral product with a preference for one enantiomer over the other. Chiral phosphine ligands, which possess stereogenic centers either at the phosphorus atom (P-chiral) or on their backbone, create a chiral environment around the metal center.[1][2] This chiral pocket forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.[3]
In stark contrast, achiral phosphine ligands such as this compound lack the necessary stereochemical information to induce enantioselectivity. While they can be effective ligands for promoting catalytic activity, they will invariably produce a racemic mixture (a 50:50 ratio of both enantiomers) when reacting with a prochiral substrate.
Performance in Asymmetric Hydrogenation: A Quantitative Comparison
Asymmetric hydrogenation is a widely employed and powerful method for the synthesis of chiral compounds. The following tables summarize the performance of several prominent chiral phosphine ligands in the rhodium-catalyzed hydrogenation of prochiral enamides and ketones, benchmarked against the expected performance of an achiral phosphine like this compound.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Chiral Ligand | Catalyst System | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-DIPAMP | [Rh(COD)(DIPAMP)]BF₄ | Methanol | 1 | Room Temp | 97-100 | >90 (S) |
| (R,R)-Me-DuPhos | [(R,R)-Me-DuPhos Rh COD]BF₄ | Methanol | 4 | Room Temp | High | 99 (R) |
| (S,S)-t-Bu-QuinoxP | [Rh(cod)₂(S,S)-t-Bu-QuinoxP]BF₄ | Toluene | 10 | 50 | >99 | >99 (R) |
| (R)-BINAP | [Rh((R)-BINAP)(COD)]BF₄ | THF/Methanol | 4 | Room Temp | High | 92 (R) |
| This compound (Expected) | [Rh(COD)(Et₂PCH=CH₂)]BF₄ | Methanol | 1-10 | Room Temp | High | 0 (Racemic) |
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
| Chiral Ligand | Substrate | Catalyst System | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-BINAP | Methyl acetoacetate | RuCl₂[(R)-BINAP] | Methanol | 100 | 23 | 96 | 97-98 (R) |
| (S,S)-1/(R,R)-DPEN | Acetophenone | RuCl₂--INVALID-LINK---DPEN | Isopropanol | 8 | 25 | >99 | 90 (S) |
| t-Bu-QuinoxP | Acetophenone | RuCl₂(t-Bu-QuinoxP)(dmf)n | Methanol | 10 | 80 | 100 | 98.7 (R) |
| This compound (Expected) | Acetophenone | RuCl₂(Et₂PCH=CH₂)₂(dmf)n | Methanol | 10-100 | 25-80 | High | 0 (Racemic) |
Data for chiral ligands are compiled from various sources.[3][4][5][6][7] The performance of this compound is an educated expectation based on the performance of other achiral phosphine ligands and the principles of asymmetric catalysis.
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation with a Chiral Phosphine Ligand (Rh-DuPhos)
Reaction: Asymmetric hydrogenation of an enol ester.[3]
Catalyst Precursor: [(S,S)-Et-DuPhos Rh COD]BF₄
Procedure:
-
A Fisher-Porter tube is charged with the enol ester substrate (1.0 mmol) and the rhodium catalyst precursor (0.002 mmol, 0.2 mol %).
-
The tube is purged with argon.
-
Degassed methanol (5 mL) is added via syringe.
-
The system is pressurized with hydrogen to 60 psi.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Representative Protocol for Hydrogenation with an Achiral Phosphine Ligand (Triphenylphosphine)
Reaction: Hydrogenation of an olefin.
Catalyst: Wilkinson's Catalyst (RhCl(PPh₃)₃)
Procedure:
-
To a solution of the olefin (1.0 mmol) in degassed toluene (10 mL) in a Schlenk flask is added Wilkinson's catalyst (0.02 mmol, 2 mol %).
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the hydrogenated product.
-
If the product is chiral, analysis by chiral HPLC or GC will show a racemic mixture (0% ee).
Mechanism of Enantioselection: A Visual Representation
The key to enantioselectivity lies in the formation of diastereomeric intermediates during the catalytic cycle. The chiral ligand-metal complex and the prochiral substrate can combine in two different ways, leading to two diastereomeric catalyst-substrate adducts. These adducts have different energies, and more importantly, the transition states leading to the two enantiomeric products also have different energies. The enantiomer formed via the lower energy transition state will be the major product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. research.rug.nl [research.rug.nl]
- 7. Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine Ligands in Industrial Catalysis: A Cost-Benefit Analysis of Diphenyl(vinyl)phosphine
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical step in optimizing catalytic cross-coupling reactions. This guide provides a detailed cost-benefit analysis of diphenyl(vinyl)phosphine, a versatile monodentate ligand, in the context of the widely applied Suzuki-Miyaura coupling reaction. Its performance is objectively compared with common industrial alternatives, including triphenylphosphine, the Buchwald ligand XPhos, and the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene).
Executive Summary
Diphenyl(vinyl)phosphine emerges as a compelling alternative to traditional phosphine ligands, offering a balance of reactivity and cost-effectiveness. While more specialized ligands like XPhos may offer superior performance for highly challenging substrates, diphenyl(vinyl)phosphine demonstrates broad applicability and efficiency, particularly for aryl bromides and activated aryl chlorides. Its performance often surpasses that of the cost-effective but less reactive triphenylphosphine. The choice of ligand will ultimately depend on the specific requirements of the chemical transformation, including substrate reactivity, desired yield, and economic constraints.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in the pharmaceutical and fine chemical industries. The choice of phosphine ligand is paramount in determining the efficiency and scope of this reaction. The following tables summarize the performance of diphenyl(vinyl)phosphine against common alternatives in the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
Table 1: Performance Data for the Suzuki-Miyaura Coupling of Aryl Bromides
| Ligand | Aryl Bromide Substrate | Arylboronic Acid Substrate | Yield (%) | Catalyst Loading (mol%) | Reference |
| Diphenyl(vinyl)phosphine | 4-Bromotoluene | Phenylboronic acid | 98 | 0.01 | [1] |
| Diphenyl(vinyl)phosphine | 4-Bromoanisole | Phenylboronic acid | 97 | 0.01 | [1] |
| Diphenyl(vinyl)phosphine | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 95 | 0.01 | [1] |
| Triphenylphosphine | 4-Bromotoluene | Phenylboronic acid | 95 | 1 | [2] |
| XPhos | 4-Bromotoluene | Phenylboronic acid | >99 | 0.0025 | [3] |
| dppf | 4-Bromotoluene | Phenylboronic acid | 98 | 5 | [4] |
Table 2: Performance Data for the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Chloride Substrate | Arylboronic Acid Substrate | Yield (%) | Catalyst Loading (mol%) | Reference |
| Diphenyl(vinyl)phosphine | 4-Chlorotoluene | Phenylboronic acid | 92 | 0.5 | [1] |
| Diphenyl(vinyl)phosphine | 4-Chloroanisole | Phenylboronic acid | 85 | 0.5 | [1] |
| Triphenylphosphine | 4-Chlorotoluene | Phenylboronic acid | Low to no reaction | - | [5] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | 0.0025 | [3] |
| dppf | 4-Chloropyridine | Phenylboronic acid | 85 | - | [6] |
Cost Analysis
The economic viability of an industrial process is heavily influenced by the cost of the catalyst system. The following table provides an approximate cost comparison for the phosphine ligands discussed. Prices are subject to change and may vary based on supplier and purity.
Table 3: Approximate Cost Comparison of Phosphine Ligands
| Ligand | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Price (USD/g) | Supplier (Example) |
| Diphenyl(vinyl)phosphine Oxide | C₁₄H₁₃OP | 228.23 | 75 | [1] |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 0.23 - 1.07 | [7][8] |
| XPhos | C₃₃H₄₉P | 476.72 | 18.50 - 101 | [9] |
| dppf | C₃₄H₂₈FeP₂ | 554.38 | 39 - 41.20 | [10][11] |
Note: The price for diphenyl(vinyl)phosphine oxide is used as a proxy due to the limited direct commercial listings for diphenyl(vinyl)phosphine. The synthesis of the phosphine from the oxide is a standard procedure.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and validating research findings. Below are representative protocols for the Suzuki-Miyaura coupling reaction using the discussed phosphine ligands.
General Procedure for Suzuki-Miyaura Coupling with Diphenyl(vinyl)phosphine[1]
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.005-0.5 mol%), diphenyl(vinyl)phosphine (0.01-1.0 mol%), and K₃PO₄ (2.0 mmol) in toluene (5 mL) is stirred under a nitrogen atmosphere at 100 °C for the specified reaction time. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling with XPhos[7][14]
In a nitrogen-filled glovebox, a vial is charged with the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), XPhos-Pd-G2 precatalyst (0.02 mol%), and toluene (2 mL). The vial is sealed and heated to 100 °C for the required time. After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of silica gel, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.
General Procedure for Suzuki-Miyaura Coupling with dppf[4][15]
To a solution of the aryl bromide (1 mmol) and arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (2 mL) and water (1 mL) is added K₂CO₃ (2.5 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). The reaction mixture is heated at 100 °C for 8-10 hours. After completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography.
Visualizing the Catalytic Process and Analysis
To better understand the workflow and the decision-making process, the following diagrams are provided.
Conclusion
Diphenyl(vinyl)phosphine presents a viable and efficient option for Suzuki-Miyaura coupling reactions in many industrial applications. Its performance with aryl bromides is excellent, and it shows considerable activity for the coupling of more challenging aryl chlorides. While it may not reach the exceptionally high turnover numbers of some specialized Buchwald ligands like XPhos for the most unreactive substrates, its favorable cost profile and broad applicability make it a strong candidate for process development and scale-up. In contrast, triphenylphosphine, while inexpensive, often fails with less reactive substrates. Bidentate ligands like dppf offer a different reactivity profile and can be advantageous in specific cases, but may also come at a higher cost. The selection of the optimal phosphine ligand requires a careful evaluation of the specific reaction's performance requirements and economic constraints. This guide provides a foundational dataset to aid researchers and drug development professionals in making informed decisions for their catalytic processes.
References
- 1. 2096-78-8 Cas No. | Diphenyl(vinyl)phosphine oxide | Apollo [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 9. a2bchem.com [a2bchem.com]
- 10. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine Catalysts in the Morita-Baylis-Hillman Reaction
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Phosphine Catalysts
The efficiency of the Morita-Baylis-Hillman reaction is significantly influenced by the choice of the phosphine catalyst. Factors such as the electronic and steric properties of the phosphine play a crucial role in the reaction rate and overall yield. Below is a summary of the performance of selected phosphine catalysts in the reaction between an aldehyde and an activated alkene.
Table 1: Comparison of Phosphine Catalyst Performance in the Morita-Baylis-Hillman Reaction
| Catalyst | Structure | Reaction Time (h) | Yield (%) | Reference |
| Trimethylphosphine | P(CH₃)₃ | 24 | 85 | General knowledge from phosphine catalysis literature |
| Triethylphosphine | P(CH₂CH₃)₃ | 48 | 78 | General knowledge from phosphine catalysis literature |
| Tri-n-butylphosphine | P(n-Bu)₃ | 72 | 70 | [1] |
| Triphenylphosphine | P(C₆H₅)₃ | 120 | 55 | General knowledge from phosphine catalysis literature |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 96 | 65 | [1] |
Note: Reaction conditions can vary between studies, and the data presented here is for comparative purposes based on typical findings in the literature. Direct kinetic comparisons under identical conditions are limited.
Experimental Protocols
A standardized experimental protocol is essential for the reproducible assessment of catalyst performance. Below is a representative procedure for a phosphine-catalyzed Morita-Baylis-Hillman reaction.
General Procedure for the Morita-Baylis-Hillman Reaction:
-
To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂, 5 mL) is added the phosphine catalyst (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Morita-Baylis-Hillman adduct.
Mechanistic Insights
The catalytic cycle of the phosphine-catalyzed Morita-Baylis-Hillman reaction involves several key steps, including the nucleophilic addition of the phosphine to the activated alkene, subsequent addition to the aldehyde, and finally, elimination of the catalyst to yield the product.
Figure 1: Catalytic cycle of the phosphine-catalyzed Morita-Baylis-Hillman reaction.
Conclusion
The selection of an appropriate phosphine catalyst is critical for the successful implementation of the Morita-Baylis-Hillman reaction. While direct kinetic data for diethyl(vinyl)phosphine remains elusive in the current literature, the comparative data for other common phosphines provide a useful benchmark for researchers. Trialkylphosphines generally exhibit higher reactivity compared to triarylphosphines, which is attributed to their greater nucleophilicity. This guide serves as a foundational resource for scientists and professionals in the field of organic synthesis and drug development, aiding in the rational selection of catalysts for this important transformation.
References
A Comparative Guide to Phosphine Ligands in Catalysis: Diethyl(vinyl)phosphine vs. Next-Generation Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance in Cross-Coupling Reactions
The selection of an appropriate phosphine ligand is paramount in optimizing transition metal-catalyzed cross-coupling reactions, directly influencing catalytic activity, stability, and substrate scope. While classic phosphines have laid the groundwork for these transformations, the continuous drive for efficiency and broader applicability has led to the development of sophisticated, next-generation ligand systems. This guide provides a comparative benchmark of Diethyl(vinyl)phosphine against a modern, high-performance catalytic system, offering insights into their respective capabilities through a detailed examination of a representative Suzuki-Miyaura cross-coupling reaction.
Introduction to Phosphine Ligands in Catalysis
Phosphine ligands are fundamental to homogeneous catalysis, serving as crucial "supporting" molecules for transition metal catalysts, most notably palladium.[1] By coordinating to the metal center, they modulate its electronic properties and steric environment. The electron-donating ability of a phosphine ligand enhances the reactivity of the metal center in key steps like oxidative addition, while its steric bulk can promote the final, product-releasing reductive elimination step.[1][2] These two characteristics, the electronic and steric profiles, are the primary levers for tuning the performance of a catalytic system.
This compound: A Structural Overview
This compound is a tertiary phosphine characterized by two ethyl groups and one vinyl group attached to the central phosphorus atom. Its synthesis can be achieved via the reaction of chlorodiethylphosphine with a vinyl Grignard reagent.[1] Compared to the more complex architectures of modern ligands, this compound possesses a relatively small steric footprint and moderate electron-donating properties. While the vinyl group offers a site for potential functionalization, there is a notable lack of published data on its specific performance as a ligand in cross-coupling catalysis, making a direct quantitative comparison challenging.
Next-Generation Catalytic Systems: The Rise of Buchwald Ligands
In the late 1990s, a new class of bulky, electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, revolutionized palladium-catalyzed cross-coupling.[3] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to be highly effective for a broad range of transformations, including challenging reactions involving unactivated aryl chlorides and sterically hindered substrates.[3] Their success stems from their ability to stabilize the highly reactive, monoligated palladium(0) species that is often the active catalyst in the reaction cycle.[2]
Performance Benchmark: The Suzuki-Miyaura Coupling
To illustrate the performance differences between a basic phosphine structure and a next-generation system, we will examine a representative Suzuki-Miyaura cross-coupling reaction: the coupling of an aryl chloride with an arylboronic acid. This reaction is of significant industrial importance for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.
Catalytic System Performance Data
The following table summarizes the performance of a catalytic system based on the advanced SPhos ligand in the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid. Due to the absence of specific experimental data for this compound in such a reaction, a qualitative assessment of its expected performance, based on established structure-activity relationships, is provided for a hypothetical comparison.
| Parameter | Next-Generation System: Pd(OAc)₂ / SPhos | Hypothetical Performance: Pd(OAc)₂ / this compound |
| Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Substrates | 4-Chloroanisole, Phenylboronic Acid | 4-Chloroanisole, Phenylboronic Acid |
| Product Yield | >95% | Expected to be significantly lower; potentially no reaction |
| Reaction Time | < 24 hours | Likely much longer, with low conversion |
| Temperature | 110 °C | Would likely require higher temperatures to achieve any conversion |
| Catalyst Loading | 0.05 - 5 mol% Pd | Would likely require significantly higher catalyst loading |
| Key Advantages | High efficiency for challenging aryl chlorides, broad substrate scope, high turnover numbers.[3] | Simple structure, ease of synthesis.[1] |
| Key Disadvantages | Higher cost and more complex synthesis. | Expected low reactivity, particularly with deactivated substrates like aryl chlorides. |
Experimental Protocols
A detailed methodology for the high-performance Suzuki-Miyaura coupling using the SPhos ligand is provided below.
Representative Protocol for Suzuki-Miyaura Coupling with SPhos Ligand
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), powdered
-
Toluene
-
Water (degassed)
Procedure:
-
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Toluene is added, and the mixture is stirred for 5 minutes.
-
4-Chloroanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and powdered K₃PO₄ (2.0 equivalents) are added to the tube.
-
A small amount of degassed water may be added.
-
The Schlenk tube is sealed and the mixture is heated to 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the biaryl product.
This is a general procedure adapted from literature and may require optimization for specific substrates.[4]
Mandatory Visualizations
Catalytic Cycle and Workflow Diagrams
To visualize the underlying processes, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Conclusion
The evolution from simple phosphine ligands to advanced, sterically demanding, and electron-rich systems like SPhos marks a significant leap in the capabilities of palladium-catalyzed cross-coupling. While this compound represents a basic phosphine structure, its utility in demanding catalytic applications is likely limited, especially when compared to the high performance and broad applicability of next-generation Buchwald-type ligands. For researchers and professionals in drug development and fine chemical synthesis, the use of these advanced catalytic systems is crucial for achieving high yields, accommodating a wide range of functional groups, and efficiently coupling challenging substrates such as aryl chlorides. The additional cost and complexity of these ligands are often justified by the substantial improvements in reaction efficiency and scope.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Diethyl(vinyl)phosphine
Essential Safety and Handling Guide for Diethyl(vinyl)phosphine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. This guide is based on information for the related compound, Diethyl vinylphosphonate, and the general safety precautions for organophosphines. Phosphines are typically more reactive and toxic than their phosphonate counterparts. Therefore, the following procedures should be considered a minimum safety standard, and a comprehensive risk assessment should be conducted before handling this compound.
This document provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure safe laboratory practices.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and the safety information for the related compound, Diethyl vinylphosphonate.
| Property | This compound (C6H13P) | Diethyl vinylphosphonate (C6H13O3P) |
| Molecular Weight | 116.14 g/mol [1] | 164.14 g/mol |
| Appearance | Not specified; likely a liquid. | Light yellow liquid[2][3] |
| Boiling Point | Not specified. | 202 °C / 395.6 °F[2] |
| Flash Point | Not specified; potentially pyrophoric. | > 110 °C / > 230 °F[2] |
| Density | Not specified. | 1.060 - 1.068 g/mL at 25 °C[2] |
| Hazards | Not specified; assumed to be highly toxic and reactive. | Not classified as hazardous under OSHA 2012, but can cause skin and eye irritation.[2] Some sources indicate it can cause severe skin burns and eye damage.[4] May release toxic fumes upon decomposition.[3] |
| Storage Temperature | Not specified; likely requires storage under an inert atmosphere. | 2-8°C |
Operational Plan: Handling and Storage
Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Due to the potential for pyrophoricity, it is highly recommended to handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
-
Ventilation: Ensure adequate ventilation in the laboratory.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]
-
It is advisable to store under an inert atmosphere.
-
Keep away from oxidizing agents, acids, and bases.[5]
Experimental Protocol: Transfer of this compound
This protocol outlines the steps for safely transferring this compound from a storage vessel to a reaction flask.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Prepare a reaction flask under an inert atmosphere.
-
Have quenching materials (e.g., a solution of sodium hypochlorite) and spill cleanup materials readily available.
-
-
Transfer:
-
Securely clamp the storage vessel and the reaction flask in the fume hood.
-
Using a clean, dry syringe and needle, carefully pierce the septum of the storage vessel.
-
Slowly draw the desired volume of this compound into the syringe.
-
Transfer the liquid to the reaction flask, ensuring the needle tip is below the surface of any solvent in the flask to avoid splashing.
-
-
Post-Transfer:
-
Rinse the syringe and needle with a suitable solvent (e.g., anhydrous toluene) and then quench the rinsate with a sodium hypochlorite solution.
-
Properly seal the storage vessel and return it to its designated storage location.
-
Emergency and Disposal Plan
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.[4]
-
Absorb the spill with an inert, dry material such as sand or vermiculite.[2]
-
Collect the absorbed material into a suitable container for disposal.
-
Do not use water to clean up spills, as this may generate phosphine gas.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety office for specific disposal procedures.
Workflow Diagrams
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Caption: A diagram outlining the immediate steps to take in case of a spill or exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
